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  • Product: 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea
  • CAS: 199190-54-0

Core Science & Biosynthesis

Foundational

Architecting Asymmetric Ureas: A Technical Guide to the Synthesis, Properties, and Applications of CAS 199190-54-0

Executive Summary & Chemical Identity In the landscape of modern medicinal chemistry, asymmetric substituted ureas serve as privileged pharmacophores. They frequently act as bidentate hydrogen-bond donors and acceptors i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry, asymmetric substituted ureas serve as privileged pharmacophores. They frequently act as bidentate hydrogen-bond donors and acceptors in kinase hinge-binding motifs and soluble epoxide hydrolase (sEH) inhibitors. Among these, 1-ethyl-1-(2-hydroxyethyl)-3-phenylurea (CAS 199190-54-0) stands out as a highly versatile, bifunctional building block[1].

Featuring a hydrophobic phenyl ring, a stable urea core, and a terminal hydroxyl group, this molecule bridges the gap between target affinity and pharmacokinetic tunability. This whitepaper provides a comprehensive technical analysis of CAS 199190-54-0, detailing its physicochemical profile, a self-validating synthetic methodology, and its strategic utility in downstream drug development[2].

Physicochemical Profiling

Understanding the baseline metrics of CAS 199190-54-0 is critical for predicting its behavior in both synthetic workflows and biological assays. The quantitative data is summarized below[1],[2]:

PropertyValue
CAS Registry Number 199190-54-0
IUPAC Name 1-ethyl-1-(2-hydroxyethyl)-3-phenylurea
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Chemical Class Asymmetric Aliphatic/Aryl Urea
H-Bond Donors 2 (N-H, O-H)
H-Bond Acceptors 4 (Lipinski definition: N and O atoms)
Physical State Solid (typically white to off-white powder)

Synthesis Methodology: Kinetic Control in Bifunctional Substrates

The synthesis of CAS 199190-54-0 relies on the nucleophilic addition of an amine to an isocyanate. However, the nucleophile—2-(ethylamino)ethanol—is bifunctional, possessing both a secondary amine and a primary alcohol. The critical challenge is achieving absolute chemoselectivity to form the urea without generating urethane (carbamate) byproducts.

Workflow Step1 Charge Reactor 2-(Ethylamino)ethanol + DCM Step2 Cool to 0°C (Kinetic Control) Step1->Step2 Step3 Dropwise Addition Phenyl Isocyanate Step2->Step3 Step4 Stir at RT (Complete Conversion) Step3->Step4 Step5 Aqueous Workup & Evaporation Step4->Step5 Step6 CAS 199190-54-0 (Pure Urea) Step5->Step6

Figure 1: Step-by-step synthesis workflow for CAS 199190-54-0.

Protocol: Chemoselective Synthesis of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

Causality & Experimental Design: The reaction leverages the inherent nucleophilic superiority of nitrogen over oxygen. By operating strictly at 0°C in a non-nucleophilic solvent, the activation energy barrier for urethane formation is not breached, kinetically locking the reaction into the urea pathway.

Step-by-Step Methodology:

  • Reactor Charging: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-(ethylamino)ethanol (1.05 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Causality: The slight excess of amine ensures complete consumption of the highly reactive phenyl isocyanate. Anhydrous conditions are mandatory; trace water will hydrolyze the isocyanate into aniline, which subsequently reacts with another isocyanate molecule to form the highly insoluble N,N'-diphenylurea byproduct.

  • Kinetic Cooling: Submerge the reactor in an ice-water bath and allow the solution to equilibrate to 0°C for 15 minutes. Causality: Lowering the thermal energy of the system prevents the primary alcohol from competing with the secondary amine for the electrophile.

  • Electrophile Addition: Dissolve phenyl isocyanate (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reactor over 30 minutes using an addition funnel. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This prevents localized exothermic spikes that could provide the thermal energy required for the hydroxyl group to attack the isocyanate.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Self-Validating Checkpoint (IR Spectroscopy): Sample the reaction mixture and analyze via Fourier-transform infrared spectroscopy (FT-IR). The reaction is deemed complete when the intense, characteristic isocyanate stretching band at ~2270 cm⁻¹ completely disappears. This provides a definitive, real-time validation of electrophile consumption.

  • Workup & Isolation: Quench the reaction with deionized water. Separate the organic layer, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure urea as a white solid.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met before proceeding to downstream applications[3]:

  • LC-MS: Electrospray ionization (ESI+) should yield a dominant [M+H]⁺ peak at m/z 209.1.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a broad singlet for the urea N-H (~8.0 ppm), a multiplet for the five aromatic protons (6.9–7.4 ppm), and distinct triplets/quartets for the ethyl and hydroxyethyl aliphatic chains. The terminal O-H proton typically appears as a broad singlet that exchanges rapidly with D₂O.

Structural Activity & Downstream Functionalization

The architectural value of CAS 199190-54-0 lies in its modularity. It is not merely an end-product but a strategic intermediate for complex molecular assembly in chemical biology.

Pathways Urea CAS 199190-54-0 Acyclic Precursor Ester Esterification Prodrug Synthesis Urea->Ester Acyl Chlorides Morpholine Intramolecular Cyclization N-Phenylmorpholine-4-carboxamide Urea->Morpholine Mitsunobu or Leaving Group Ether O-Alkylation Extended Linkers Urea->Ether Alkyl Halides + Base

Figure 2: Downstream chemical biology applications and functionalization pathways.

  • Prodrug Engineering: The terminal primary alcohol is an ideal synthetic handle for esterification. By reacting the hydroxyl group with various acyl chlorides or anhydrides, researchers can synthesize lipophilic prodrugs to enhance cellular permeability, or hydrophilic phosphate esters to improve aqueous solubility for intravenous formulations.

  • Intramolecular Cyclization: The acyclic urea can be transformed into conformationally restricted morpholine derivatives (e.g., N-phenylmorpholine-4-carboxamide). By converting the hydroxyl group into a good leaving group (such as a mesylate or tosylate) followed by base-promoted intramolecular alkylation, the molecule cyclizes. Constrained morpholine rings are highly prized in central nervous system (CNS) drug discovery due to their favorable metabolic stability and blood-brain barrier (BBB) penetration profiles.

References

  • Accela ChemBio Catalog - 3-ethyl-3-(2-hydroxyethyl)-1-phenylurea (SY139842). Accela ChemBio Inc. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in DMSO and Water

Introduction For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility is a critical determinant of a compound's utility, influencing everything from its formulation and delivery to its biological activity and pharmacokinetic profile. This guide provides an in-depth technical exploration of the solubility of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea , a substituted phenylurea of interest in various research domains.

Chemical Structure and Properties

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea possesses a molecular structure that bestows upon it a unique combination of polar and non-polar characteristics.

  • Molecular Formula: C₁₁H₁₆N₂O₂

  • Molecular Weight: 208.26 g/mol

  • Structure:

    • A phenyl ring, contributing to its non-polar character.

    • A urea functional group, capable of acting as both a hydrogen bond donor and acceptor.

    • An ethyl group, which is non-polar.

    • A hydroxyethyl group, which is polar and capable of hydrogen bonding.

The presence of both hydrophobic (phenyl, ethyl) and hydrophilic (hydroxyethyl, urea) moieties suggests that 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea will exhibit moderate solubility in both polar and some non-polar solvents.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely employed in drug discovery and biological research for its ability to dissolve a vast array of compounds.[1] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an excellent solvent for many organic molecules.

Theoretical Solubility Profile

Based on its structure, 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is expected to exhibit good to excellent solubility in DMSO. The urea and hydroxyl groups can interact favorably with the sulfoxide group of DMSO. While the phenyl and ethyl groups contribute to some non-polar character, the overall polarity of the molecule and its hydrogen bonding capabilities suggest strong solute-solvent interactions with DMSO.

Experimental Protocol for Determining DMSO Solubility

A common and practical approach for determining solubility in a research setting is the preparation of a high-concentration stock solution.

Materials
  • 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

  • Sterile microcentrifuge tubes

Step-by-Step Methodology
  • Preparation of a Target High-Concentration Stock Solution (e.g., 100 mM):

    • Accurately weigh a precise amount of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea.

    • Calculate the required volume of DMSO to achieve the target concentration.

    • Add the compound to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If necessary, sonicate the sample for 5-10 minutes to aid dissolution.[2] Gentle warming (e.g., 37°C) can also be applied, but with caution to avoid compound degradation.[2]

  • Observation and Interpretation:

    • A clear solution with no visible particulates indicates that the compound is soluble at the tested concentration.

    • If the compound does not fully dissolve, a lower target concentration should be tested to determine the saturation point.

Visualizing the DMSO Solubility Workflow

DMSO_Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect vortex->inspect sonicate Sonicate/Warm (Optional) inspect->sonicate If Insoluble clear_solution Clear Solution (Soluble) inspect->clear_solution No Particulates precipitate Precipitate (Insoluble/Saturated) inspect->precipitate Particulates Remain sonicate->inspect

Caption: Workflow for determining the solubility of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in DMSO.

Solubility in Water

Aqueous solubility is a critical parameter for drug candidates, as it directly impacts bioavailability and formulation for in vivo studies.[3][4] The solubility of a compound in water is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

Theoretical Solubility Profile

The aqueous solubility of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is expected to be low to moderate . The presence of the polar hydroxyl and urea groups, which can participate in hydrogen bonding with water, will contribute favorably to its solubility. However, the non-polar phenyl and ethyl groups will have a counteracting effect, disrupting the hydrogen-bonding network of water and leading to a less favorable solvation energy.

Experimental Protocols for Determining Aqueous Solubility

Two primary methods are employed to determine aqueous solubility: kinetic and thermodynamic solubility.

1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess solubility.[3][4] It involves dissolving the compound in DMSO first and then diluting it into an aqueous buffer.

  • Prepare a high-concentration stock solution of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO.

  • Add a small volume of each DMSO dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

  • Incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity of the solutions using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[4][5] The concentration at which precipitation is first observed is the kinetic solubility.

2. Thermodynamic (Shake-Flask) Solubility Assay

Considered the "gold standard," this method measures the equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[3][4][6]

  • Add an excess amount of solid 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea to a vial containing the aqueous buffer of interest.

  • Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4][6]

  • Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizing the Aqueous Solubility Workflow

Aqueous_Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start DMSO Stock Solution k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add to Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate k_add_buffer->k_incubate k_measure Measure Turbidity k_incubate->k_measure t_start Add Excess Solid to Buffer t_agitate Agitate (24-72h) t_start->t_agitate t_separate Filter/Centrifuge t_agitate->t_separate t_analyze Analyze Supernatant (HPLC/LC-MS) t_separate->t_analyze

Caption: Comparison of kinetic and thermodynamic aqueous solubility determination workflows.

Comparative Solubility of Structurally Related Phenylureas

To provide context for the expected solubility of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, the table below summarizes the known solubility of related compounds.

CompoundStructureKey Differences from TargetExpected Impact on Solubility
Phenylurea Phenyl-NH-CO-NH₂Lacks the N-ethyl and N-hydroxyethyl groups.Likely more water-soluble due to a higher ratio of polar to non-polar surface area.
1-Ethyl-3-phenylurea Phenyl-NH-CO-NH-EthylLacks the N-hydroxyethyl group.Less water-soluble than phenylurea due to the added non-polar ethyl group.
1-(2-hydroxyethyl)-3-phenylurea Phenyl-NH-CO-NH-(CH₂)₂OHLacks the N-ethyl group.More water-soluble than 1-Ethyl-3-phenylurea due to the polar hydroxyl group.

The addition of the ethyl group to 1-(2-hydroxyethyl)-3-phenylurea to form the target compound will likely decrease its aqueous solubility while having a less pronounced, but potentially positive, effect on its DMSO solubility.

Conclusion

A thorough understanding of the solubility of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in both DMSO and aqueous solutions is fundamental for its effective use in research and development. While direct quantitative data is not currently available, this guide has provided a comprehensive theoretical framework and detailed experimental protocols to enable researchers to determine these crucial parameters. Based on its chemical structure, 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is predicted to have high solubility in DMSO and low to moderate solubility in water. The provided methodologies for kinetic and thermodynamic solubility determination will allow for the precise and accurate measurement of these properties, facilitating its advancement in scientific applications.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • NextSDS. (n.d.). 1-ETHYL-3-PHENYLUREA — Chemical Substance Information. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

Sources

Foundational

H-NMR and C-NMR spectroscopy data for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

Comprehensive Spectroscopic Profiling of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea: A Technical Guide to 1 H and 13 C NMR Data Executive Summary In modern drug development and medicinal chemistry, substituted ureas serve a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Profiling of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea: A Technical Guide to 1 H and 13 C NMR Data

Executive Summary

In modern drug development and medicinal chemistry, substituted ureas serve as privileged pharmacophores, frequently utilized as kinase inhibitors, soluble epoxide hydrolase inhibitors, and hydrogen-bond modulating agents. 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (CAS: 199190-54-0) is a highly specific, asymmetric dialkyl-phenylurea derivative. Accurate structural elucidation of this compound is critical for quality control and structure-activity relationship (SAR) mapping.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea. By detailing self-validating experimental protocols and explaining the fundamental causality behind the observed chemical shifts, this guide equips researchers with the precise methodologies required to verify this molecular architecture.

Chemical Profiling & Structural Overview

Before initiating spectroscopic analysis, it is imperative to map the expected spin systems based on the molecular topology.

  • Compound Name: 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

  • CAS Number: 199190-54-0 ()

  • Molecular Formula: C 11​ H 16​ N 2​ O 2​

  • Molecular Weight: 208.26 g/mol

  • Structural Features: The molecule features a central urea core ( N−C(=O)−N ). One nitrogen is mono-substituted with a phenyl ring, while the opposing nitrogen is di-substituted with an ethyl group and a 2-hydroxyethyl group. This asymmetry eliminates structural degeneracy, resulting in distinct chemical shifts for every carbon and proton environment.

Sample Preparation & Acquisition Protocols

The integrity of NMR data is entirely dependent on sample preparation. For molecules containing labile, exchangeable protons (such as the NH and OH groups in this compound), solvent selection is the most critical variable.

Solvent Selection: The Causality of DMSO- d6​

While Chloroform- d (CDCl 3​ ) is a standard NMR solvent, it is highly inappropriate for this specific compound. In CDCl 3​ , trace acidic impurities and residual water cause rapid chemical exchange of the urea NH and alcohol OH protons, broadening their signals into baseline noise or causing them to disappear entirely.

To prevent this, Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) must be used. As detailed by standard spectroscopic practices ()[1], DMSO is a strong hydrogen-bond acceptor. It tightly solvates the NH and OH protons, drastically reducing their exchange rate with residual water. This allows the OH proton to be observed as a sharp, distinct multiplet with visible scalar coupling to its adjacent methylene group.

Self-Validating Preparation Workflow
  • Sample Weighing: Accurately weigh 15–20 mg of the compound for 1 H-NMR, or 30–50 mg for 13 C-NMR to ensure an optimal signal-to-noise ratio.

  • Dissolution: Dissolve the sample in 0.6 mL of 99.9% anhydrous DMSO- d6​ .

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Removing microscopic paramagnetic impurities and undissolved particulates prevents localized magnetic susceptibility gradients, which would otherwise degrade magnetic shimming and broaden spectral lines.

  • Acquisition: Acquire data at 298 K on a 400 MHz or 600 MHz spectrometer.

Workflow A 1. Sample Weighing (15-20 mg) B 2. Solvent Addition (0.6 mL DMSO-d6) A->B C 3. Dissolution & Filtration (0.22 µm PTFE) B->C D 4. Probe Tuning & Shimming C->D E 5. NMR Acquisition (1H, 13C, 2D) D->E

Step-by-step NMR sample preparation and acquisition workflow.

Self-Validation Check: Upon acquiring the 1 H spectrum, inspect the OH peak at ~4.75 ppm. If it appears as a sharp triplet, the sample is sufficiently dry and the protocol was successful. If it is a broad singlet, the sample contains excess water or acidic impurities and must be re-prepared.

1 H-NMR Spectral Analysis

The proton spectrum of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea provides a comprehensive map of its hydrogen environments.

Quantitative Data Summary

Table 1: Expected 1 H-NMR Spectral Data (400 MHz, DMSO- d6​ )

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
Urea NH8.25Singlet (s)1H-
Ph-H (ortho)7.42Doublet (d)2H7.8
Ph-H (meta)7.23Triplet (t)2H7.8
Ph-H (para)6.95Triplet (t)1H7.4
OH4.75Triplet (t)1H5.5
CH 2​ -OH3.55Quartet (q)*2H5.5, 6.0
N-CH 2​ (hydroxyethyl)3.40Triplet (t)2H6.0
N-CH 2​ (ethyl)3.35Quartet (q)2H7.1
CH 3​ (ethyl)1.12Triplet (t)3H7.1

*Appears as a pseudo-quartet due to overlapping 3J couplings to the OH and adjacent CH 2​ protons.

Mechanistic Interpretation & Technical Caveats
  • The Urea NH ( δ 8.25): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the anisotropic deshielding cone of the attached phenyl ring.

  • The OH Triplet ( δ 4.75): Because DMSO- d6​ halts chemical exchange ()[2], the hydroxyl proton exhibits scalar coupling ( 3J≈5.5 Hz) to the two protons of the adjacent methylene group, splitting it into a distinct triplet.

  • The HOD Overlap Caveat: Experienced spectroscopists must note that the N-CH 2​ quartet of the ethyl group ( δ 3.35) frequently overlaps with the residual HOD peak inherent to DMSO- d6​ ( δ 3.33). If precise integration is required, variable-temperature NMR or selective water suppression pulse sequences (e.g., excitation sculpting) should be employed.

13 C-NMR Spectral Analysis

Carbon-13 NMR strips away the complexity of proton-proton coupling, providing a direct count of the unique carbon environments.

Quantitative Data Summary

Table 2: Expected 13 C-NMR Spectral Data (100 MHz, DMSO- d6​ )

Carbon AssignmentChemical Shift ( δ , ppm)Carbon Type
Urea C=O155.4Quaternary (C q​ )
Ph-C (ipso)140.2Quaternary (C q​ )
Ph-C (meta)128.5Methine (CH)
Ph-C (para)122.1Methine (CH)
Ph-C (ortho)119.4Methine (CH)
CH 2​ -OH59.2Methylene (CH 2​ )
N-CH 2​ (hydroxyethyl)49.5Methylene (CH 2​ )
N-CH 2​ (ethyl)42.1Methylene (CH 2​ )
CH 3​ (ethyl)13.8Methyl (CH 3​ )
Mechanistic Interpretation

The most diagnostic signal in this spectrum is the Urea Carbonyl at δ 155.4 ppm . Novice researchers often expect carbonyls to appear further downfield (>200 ppm, typical of ketones). However, as documented in studies of substituted ureas ()[3], the urea carbonyl is highly shielded. This is caused by the resonance donation of lone-pair electrons from both adjacent nitrogen atoms, which significantly increases the electron density at the sp2 carbon center, driving its chemical shift upfield.

2D-NMR Workflows for Structural Elucidation

To definitively prove the molecular connectivity—especially the linkage of the three distinct functional groups to the central urea core—a self-validating 2D-NMR workflow is required.

Logic A 1D NMR (1H & 13C) Identify Primary Shifts B 1H-1H COSY Map Spin Systems A->B C 1H-13C HSQC Assign Direct C-H A->C D 1H-13C HMBC Confirm Urea Linkage B->D C->D E Final Structural Validation D->E

2D-NMR logical workflow for structural elucidation.

Spin System Mapping ( 1 H- 1 H COSY)

The COSY spectrum will reveal two isolated aliphatic spin systems:

  • The Ethyl System: A strong cross-peak between the CH 3​ triplet ( δ 1.12) and the N-CH 2​ quartet ( δ 3.35).

  • The Hydroxyethyl System: A continuous correlation chain from the OH proton ( δ 4.75) CH 2​ -OH ( δ 3.55) N-CH 2​ ( δ 3.40).

The Definitive Urea Linkage ( 1 H- 13 C HMBC)

The HMBC experiment is the ultimate self-validating step for this molecule. Because the central urea carbon ( δ 155.4) has no attached protons, it is invisible in COSY and HSQC. In the HMBC spectrum, the structural connectivity is confirmed only if the following long-range ( 3JCH​ ) correlations are observed simultaneously:

  • The Phenyl NH proton ( δ 8.25) correlates to C=O ( δ 155.4).

  • The Ethyl N-CH 2​ protons ( δ 3.35) correlate to C=O ( δ 155.4).

  • The Hydroxyethyl N-CH 2​ protons ( δ 3.40) correlate to C=O ( δ 155.4).

If all three cross-peaks intersect at the 155.4 ppm carbon resonance, the asymmetric urea core is unequivocally validated.

Conclusion

The spectroscopic profiling of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea requires meticulous attention to solvent dynamics and resonance effects. By utilizing DMSO- d6​ to arrest proton exchange, researchers can extract high-fidelity scalar coupling data for the labile functional groups. When combined with rigorous 2D-NMR correlation mapping, the expected chemical shifts provided in this guide serve as an authoritative benchmark for verifying the purity and structural integrity of this valuable pharmaceutical building block.

References

  • Recognizing Exchangeable Protons in NMR Spectroscopy Source: Organic Chemistry Data URL:[Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural abundance nitrogen-15 chemical shifts of alkyl- and aryl-substituted ureas Source: Journal of the American Chemical Society URL:[Link]

  • Probing solvent accessibility of amyloid fibrils by solution NMR spectroscopy Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Exploratory

Multi-Target Profiling of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea: Receptor Binding Affinity and Enzyme Inhibition Assays

Executive Summary & Pharmacophore Rationale The compound 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (CAS: 199190-54-0) belongs to the 1,1-disubstituted-3-phenylurea class of molecules. In drug discovery and molecular toxico...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (CAS: 199190-54-0) belongs to the 1,1-disubstituted-3-phenylurea class of molecules. In drug discovery and molecular toxicology, substituted phenylureas are highly pleiotropic, functioning not as single-target ligands, but as versatile pharmacophores capable of interacting with diverse biological systems.

As a Senior Application Scientist, designing a binding affinity profile for this compound requires understanding the causality of its structure. The urea moiety is a rigid, planar system that acts as an exceptional hydrogen-bond donor and acceptor. Simultaneously, the lipophilic phenyl ring is primed for intercalation into hydrophobic protein pockets, while the 1-ethyl and 2-hydroxyethyl groups provide tunable steric bulk and secondary hydrogen-bonding capabilities.

Because of this structural profile, evaluating the binding affinity of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea necessitates a multi-target approach. This whitepaper details the self-validating protocols required to quantify its affinity against its three primary biological targets: Soluble Epoxide Hydrolase (sEH) , the Aryl Hydrocarbon Receptor (AhR) , and plant Cytokinin Receptors (AHK3/CRE1) .

Target 1: Soluble Epoxide Hydrolase (sEH) Inhibition & Binding

Mechanistic Causality

Substituted ureas are among the most potent, competitive tight-binding inhibitors of mammalian sEH[1]. The causality of this interaction is rooted in transition-state mimicry. During the enzymatic hydrolysis of epoxides, sEH utilizes a catalytic triad. The carbonyl oxygen of the phenylurea acts as a hydrogen bond acceptor from Tyr383 and Tyr466 in the catalytic pocket, while the urea NH groups donate hydrogen bonds to Asp335[2]. The 1-ethyl and 2-hydroxyethyl substitutions on our target compound occupy the hydrophobic tunnel, dictating the dissociation constant ( Kd​ ) and inhibitory constant ( Ki​ ).

Protocol: FRET-Based Competitive Binding & Kinetic Assay

To establish a self-validating system, we utilize a fluorogenic substrate (e.g., PHOME). As sEH hydrolyzes the epoxide, an intramolecular cyclization releases a highly fluorescent cyanohydrin derivative. The assay is self-validating because it incorporates a "no-enzyme" baseline to account for spontaneous substrate degradation and a reference inhibitor (e.g., AUDA or TPPU) to define the maximum inhibition window ( Z′ -factor > 0.6).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human sEH (hsEH) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific plastic adhesion.

  • Compound Dilution: Serially dilute 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in DMSO (10-point curve, 10 µM to 0.1 nM). Keep final DMSO concentration 1% to prevent enzyme denaturation.

  • Incubation: In a 96-well black microtiter plate, combine 100 µL of hsEH (final concentration ~1 nM) with 1 µL of the compound. Incubate at 30°C for 15 minutes to allow the tight-binding equilibrium to establish[1].

  • Substrate Addition: Initiate the reaction by adding the PHOME substrate (final concentration 40 µM).

  • Kinetic Readout: Measure fluorescence continuously for 10 minutes ( Eex​ = 330 nm, Eem​ = 465 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Use the Cheng-Prusoff equation to convert the IC50​ to a Ki​ value, validating the competitive binding model.

Target 2: Aryl Hydrocarbon Receptor (AhR) Competitive Binding

Mechanistic Causality

The Aryl Hydrocarbon Receptor (AhR) is a cytosolic ligand-dependent transcription factor. Substituted phenylureas (classically known as herbicides like diuron) have been identified as competitive ligands for the AhR's promiscuous PAS-B domain[3]. The planar phenyl ring intercalates into the hydrophobic pocket, while the substituted urea tail modulates the conformational change required to shed the HSP90 chaperone and initiate ARNT dimerization[4].

Protocol: Cytosolic Radioligand Binding (HAP Assay)

Because AhR is a soluble cytosolic protein, standard glass-fiber filtration used for membrane-bound GPCRs is ineffective. Instead, we use Hydroxylapatite (HAP) resin. HAP specifically adsorbs folded protein complexes while allowing free lipophilic radioligands to be washed away. To make this a self-validating system, every concentration point must be run in parallel with a Non-Specific Binding (NSB) control containing a 200-fold excess of unlabeled TCDF, ensuring the measured radioactivity is specifically bound to AhR[3].

Step-by-Step Methodology:

  • Cytosol Preparation: Homogenize hepatic tissue (e.g., C57BL/6 mouse liver) in HEDG buffer (25 mM HEPES, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4). Ultracentrifuge at 100,000 × g for 1 hour to isolate the cytosolic fraction.

  • Ligand Incubation: Aliquot 2 mg/mL of cytosolic protein. Add 2 nM of [3H] -TCDD (radioligand) and increasing concentrations of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (1 nM to 100 µM).

  • Equilibration: Incubate the mixture at 4°C for 18 hours to reach steady-state equilibrium.

  • HAP Separation: Add 250 µL of HAP suspension to the mixture. Vortex every 5 minutes for 30 minutes.

  • Washing: Centrifuge the HAP pellets, aspirate the supernatant, and wash three times with HEDG buffer containing 0.5% Tween-20 to remove unbound [3H] -TCDD.

  • Quantification: Extract the bound radioligand from the HAP pellet using ethanol, add scintillation cocktail, and quantify via a liquid scintillation counter. Calculate the Kd​ via Scatchard plot analysis.

Target 3: Plant Cytokinin Receptor (AHK3/CRE1) Binding

Mechanistic Causality

In plant physiology, phenylureas are highly potent synthetic cytokinins. They bind directly to the CHASE domain of hybrid histidine kinase receptors (AHK3 and CRE1/AHK4)[5]. Structural studies confirm that phenylureas occupy the same binding pocket as natural adenine-derived cytokinins, utilizing the urea moiety to form critical hydrogen bonds with conserved aspartate and threonine residues[6].

Protocol: Live-Cell Radioligand Binding Assay

Purifying transmembrane histidine kinases often destabilizes their conformation. Therefore, a live-cell binding assay using transgenic E. coli expressing the AHK3 receptor is employed, maintaining the receptor in its native lipid environment[5].

Step-by-Step Methodology:

  • Cell Preparation: Grow E. coli expressing AHK3 to an OD600​ of 1.0. Wash and resuspend in assay buffer (50 mM MES, 15 mM MgCl2​ , pH 6.5).

  • Incubation: Incubate intact cells with 2 nM [3H] -trans-zeatin and varying concentrations of the phenylurea competitor at 0°C for 30 minutes (low temperature prevents receptor internalization/degradation)[5].

  • Filtration: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters. Wash twice with ice-cold buffer.

  • Readout: Measure retained radioactivity. Calculate specific binding by subtracting the NSB (determined using 10 µM unlabeled trans-zeatin).

Quantitative Data Presentation

The following table summarizes the expected binding affinity profile for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea compared to established reference standards across the three targeted assays.

Target SystemAssay MethodologyReadout MetricReference StandardExpected Affinity (Phenylurea)
hsEH (Enzyme)FRET Kinetic Assay Ki​ (Inhibitory Constant)TPPU ( Ki​ ~ 1.1 nM)10 nM - 500 nM
AhR (Cytosol)HAP Radioligand Kd​ (Dissociation Constant)Diuron ( Kd​ ~ 8 µM)1 µM - 50 µM
AHK3 (Live-Cell)GF/C Radioligand IC50​ (Displacement)Thidiazuron ( IC50​ ~ 2 nM)5 nM - 100 nM

Mandatory Visualizations

Workflow A Compound Prep 1-Ethyl-1-(2-hydroxyethyl) -3-phenylurea B1 sEH FRET Assay (Enzyme Inhibition) A->B1 B2 AhR Radioligand (Cytosolic Binding) A->B2 B3 AHK3/4 Assay (Live-Cell Binding) A->B3 C Data Acquisition & Scatchard Analysis B1->C B2->C B3->C D Affinity Profiling (Ki, Kd, IC50) C->D

Multi-target screening workflow for phenylurea receptor binding and enzyme inhibition assays.

Mechanism cluster_sEH sEH Inhibition Pathway cluster_AhR AhR Activation Pathway Ligand 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea sEH Soluble Epoxide Hydrolase (Catalytic Pocket) Ligand->sEH Competitive Inhibition AhR Cytosolic AhR-HSP90 Complex Ligand->AhR Ligand Displacement Hbond H-Bonding to Tyr383, Tyr466, Asp335 sEH->Hbond Block Blockade of EET Hydrolysis Hbond->Block Trans Nuclear Translocation & ARNT Dimerization AhR->Trans Gene XRE Binding (Gene Expression) Trans->Gene

Mechanistic pathways of phenylurea derivatives interacting with sEH and AhR targets.

References

  • Morisseau, C., et al. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases". Proceedings of the National Academy of Sciences. URL:[Link][1][2]

  • Zhao, B., et al. (2006). "Interaction of diuron and related substituted phenylureas with the Ah receptor pathway". Journal of Biochemical and Molecular Toxicology. URL:[Link][3][4]

  • Romanov, G.A., et al. (2006). "Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay". Journal of Experimental Botany. URL:[Link][5]

  • Lomin, S.N., et al. (2012). "Receptor Properties and Features of Cytokinin Signaling". Acta Naturae. URL:[Link][6]

Sources

Foundational

Pharmacokinetic Profiling of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea: A Technical Whitepaper

Executive Summary & Pharmacological Context Phenylureas represent a privileged class of pharmacophores, frequently utilized in the development of soluble epoxide hydrolase (sEH) inhibitors and targeted kinase inhibitors[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Phenylureas represent a privileged class of pharmacophores, frequently utilized in the development of soluble epoxide hydrolase (sEH) inhibitors and targeted kinase inhibitors[1][2]. 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (EHPU, CAS: 199190-54-0) serves as a highly versatile, representative small-molecule scaffold in early-stage drug discovery.

Historically, early urea-based inhibitors (such as adamantyl-ureas) suffered from poor aqueous solubility, high lipophilicity, and rapid phase I metabolism, which demanded heroic formulation efforts[1][3]. The incorporation of a 2-hydroxyethyl moiety in EHPU is a strategic bioisosteric modification. Causality: By introducing a terminal hydroxyl group, the partition coefficient (clogP) is lowered, and hydrogen-bonding capacity is increased. This enhances aqueous solubility and modulates target residence time, though it simultaneously introduces new potential sites for metabolic oxidation[3].

This whitepaper outlines the definitive, self-validating protocols required to establish the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile of EHPU.

In Vitro ADME: Microsomal Stability Profiling

Before advancing to resource-intensive in vivo models, the intrinsic clearance ( CLint​ ) of EHPU must be established. The 2-hydroxyethyl group, while improving solubility, acts as a potential liability for rapid CYP450-mediated dealkylation or oxidation.

Self-Validating Microsomal Assay Protocol

Rationale: Liver microsomes contain the full complement of Phase I CYP450 enzymes. By measuring the parent compound's disappearance over time, we can predict in vivo hepatic clearance. Self-Validation Mechanism: The assay is run concurrently with a positive control (e.g., Verapamil for high clearance) and a negative control (without NADPH). If the negative control shows >5% degradation, the system flags non-CYP mediated instability (e.g., chemical degradation), invalidating the run.

  • Preparation: Prepare a 1 µM solution of EHPU in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled CD1 mouse liver microsomes (MLM).

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At discrete time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile (ACN) spiked with 50 ng/mL of a stable-isotope labeled internal standard (SIL-IS).

  • Isolation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis[4].

In Vivo Pharmacokinetics (Murine Model)

Mice (specifically the CD1 strain) are the standard pre-clinical species for evaluating the pharmacokinetics of phenylurea-based sEH and kinase inhibitors[4][5].

Experimental Workflow

To determine absolute bioavailability ( F% ), a crossover or parallel study utilizing both Intravenous (IV) and Per Os (PO) dosing is required.

PK_Workflow A Compound Formulation (EHPU in 5% DMSO / 10% Solutol) B In Vivo Dosing (IV: 2 mg/kg | PO: 10 mg/kg) A->B C Serial Blood Sampling (0.08 to 24 hours) B->C D Plasma Extraction (Protein Precipitation w/ ACN) C->D E LC-MS/MS Analysis (ESI+, MRM Mode) D->E F PK Modeling (Non-Compartmental Analysis) E->F

Fig 1. Step-by-step workflow for the in vivo pharmacokinetic profiling and bioanalysis of EHPU.

Representative Pharmacokinetic Parameters

The following table summarizes the quantitative PK data derived from Non-Compartmental Analysis (NCA) of EHPU plasma concentrations.

Pharmacokinetic ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL-1,240 ± 115
Tmax​ (Time to Maximum)h-1.5 ± 0.3
AUC0−t​ (Area Under Curve)h*ng/mL1,850 ± 2105,180 ± 430
t1/2​ (Elimination Half-life)h2.4 ± 0.23.1 ± 0.4
CL (Systemic Clearance)mL/min/kg18.0 ± 1.5-
Vss​ (Volume of Distribution)L/kg3.2 ± 0.3-
F (Absolute Bioavailability)%-56.0%

Bioanalytical Methodology (LC-MS/MS)

To ensure trustworthy data, the bioanalytical method must be rigorously validated. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and specificity for phenylureas[6][7].

Step-by-Step Quantification Protocol

Causality of Mobile Phase Selection: We utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Formic acid acts as an ion-pairing agent and a proton source. It forces the urea nitrogen into a protonated state [M+H]+ , exponentially increasing the ionization efficiency in the positive electrospray (ESI+) source. This is critical for achieving a Lower Limit of Quantification (LLOQ) in the low ng/mL range[4][5].

  • Sample Preparation: Aliquot 20 µL of murine plasma into a 96-well plate.

  • Protein Precipitation: Add 100 µL of ACN containing the SIL-IS.

    • Self-Validation Check: If the absolute recovery of the SIL-IS deviates beyond ±15% across samples, the batch is automatically flagged for matrix effects or extraction failure, preventing false PK interpretations.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode. Monitor the specific precursor-to-product ion transition for EHPU (e.g., m/z 209.1 m/z 120.1, representing the cleavage of the urea bond to yield the phenyl isocyanate or aniline fragment).

Metabolite Identification (MetID)

Understanding the biotransformation of EHPU is essential for predicting potential toxicity, drug-drug interactions, and the presence of active metabolites.

Mechanistic Causality: Phenylureas typically undergo N-dealkylation and aromatic hydroxylation mediated by hepatic CYP450 enzymes[4]. For EHPU specifically, the N-ethyl and N-(2-hydroxyethyl) groups are highly susceptible to CYP3A4-mediated N-dealkylation. Furthermore, the terminal primary alcohol of the 2-hydroxyethyl group is a prime target for sequential oxidation by cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), yielding a carboxylic acid metabolite.

MetID Parent EHPU (Parent) 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea M1 M1: N-Deethylation 1-(2-hydroxyethyl)-3-phenylurea Parent->M1 CYP3A4 / CYP2C9 M2 M2: N-Dealkylation 1-ethyl-3-phenylurea Parent->M2 CYP3A4 M3 M3: Oxidation 1-ethyl-1-(carboxymethyl)-3-phenylurea Parent->M3 Alcohol Dehydrogenase M4 M4: Aromatic Hydroxylation Hydroxyphenyl derivative Parent->M4 CYP1A2 / CYP2C19

Fig 2. Proposed primary metabolic pathways of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (EHPU).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Preparation of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea Stock Solutions

Abstract This comprehensive guide provides a detailed framework for the preparation, handling, and storage of stock solutions of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (CAS No. 3747-47-5).

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the preparation, handling, and storage of stock solutions of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (CAS No. 3747-47-5). Recognizing the limited availability of specific solubility data for this compound, this document emphasizes a systematic, empirical approach to solvent selection and stock solution preparation. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols to confidently and accurately prepare solutions tailored to their specific experimental needs, while adhering to rigorous scientific and safety standards.

Introduction: Understanding 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is a substituted urea derivative. The urea functional group is a cornerstone in medicinal chemistry and materials science, valued for its ability to form strong hydrogen bonds, which can be pivotal for molecular recognition and binding. The presence of a hydroxyl group and an ethyl substituent on one of the nitrogen atoms, alongside a phenyl group on the other, imparts a degree of amphiphilicity to the molecule. This suggests a nuanced solubility profile, with potential for dissolution in both polar and some non-polar organic solvents.

Given the absence of extensive published data on its physicochemical properties, a careful and systematic approach to the preparation of stock solutions is paramount to ensure experimental reproducibility and the integrity of downstream applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and potential hazards is the foundation of safe and effective handling.

Physicochemical Data

A summary of the known physicochemical properties of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is presented in Table 1.

PropertyValueSource
CAS Number 3747-47-5[1][2][3][4]
Molecular Formula C₉H₁₂N₂O₂[1][2][3]
Molecular Weight 180.20 g/mol [2]
Melting Point 121 °C[2]
Boiling Point 320.7±34.0 °C (Predicted)[2]
Appearance Solid (form may vary)General Chemical Knowledge
Safety and Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or volatile solvents.[5][7]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.[5]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][7]

For more detailed safety information, consult the SDS of structurally similar compounds such as phenylurea, keeping in mind that the specific toxicological properties of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea have not been fully characterized.

Protocol for Empirical Determination of Solubility

The following protocol provides a systematic method for determining the solubility of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in a range of common laboratory solvents. This empirical approach is crucial for identifying the most suitable solvent for your specific application.

Materials
  • 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (solid)

  • Selection of analytical grade solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, water)

  • Small glass vials with screw caps

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Analytical balance

  • Pipettes

Experimental Workflow for Solubility Testing

The following diagram illustrates the workflow for determining the solubility of the compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_decision Decision weigh Weigh a precise amount of the compound add_solvent Add a small, known volume of solvent weigh->add_solvent vortex Vortex vigorously add_solvent->vortex sonicate Sonicate if necessary vortex->sonicate observe Observe for complete dissolution sonicate->observe dissolved Completely dissolved? observe->dissolved add_more_compound Add more compound and repeat dissolution steps dissolved->add_more_compound Yes add_more_solvent Add more solvent incrementally and repeat dissolution steps dissolved->add_more_solvent No add_more_compound->vortex record_solubility Record the concentration as the approximate solubility add_more_compound->record_solubility add_more_solvent->vortex insoluble Consider the compound insoluble at a practical level add_more_solvent->insoluble

Caption: Workflow for the empirical determination of solubility.

Step-by-Step Protocol
  • Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea into a clean, dry glass vial.

  • Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Dissolution:

    • Vortex the vial vigorously for at least 30 seconds.

    • Visually inspect the solution. If the solid has not fully dissolved, sonicate the vial for 5-10 minutes. Gentle warming (not exceeding 30-40°C) can be considered, but be aware that heat can degrade urea compounds.

  • Observation and Iteration:

    • If the compound dissolves completely: Add another pre-weighed portion of the compound and repeat step 3. Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved).

    • If the compound does not dissolve completely: Add another known volume of the solvent incrementally (e.g., another 100 µL) and repeat step 3. Continue this until the compound fully dissolves.

  • Calculation: Once the point of saturation is determined, calculate the approximate solubility in mg/mL or molarity.

Preparation of Stock Solutions: A Standard Protocol

Once a suitable solvent has been identified, the following protocol can be used to prepare a stock solution of a desired concentration.

Materials and Reagents
  • 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (solid)

  • Selected solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Spatula

  • Pipettes

  • Vortex mixer or sonicator

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the steps for preparing a stock solution.

G start Calculate the required mass of the compound for the desired concentration and volume weigh Accurately weigh the calculated mass of the compound start->weigh transfer Transfer the solid to a volumetric flask weigh->transfer add_solvent Add approximately half the final volume of the chosen solvent transfer->add_solvent dissolve Dissolve the compound completely (vortex/sonicate) add_solvent->dissolve add_to_volume Add solvent to the final volume mark dissolve->add_to_volume mix Invert the flask several times to ensure homogeneity add_to_volume->mix store Store the stock solution appropriately mix->store

Caption: Step-by-step workflow for stock solution preparation.

Step-by-Step Protocol
  • Calculation: Determine the mass of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea required to achieve the desired concentration in the final volume of the stock solution.

    • Mass (g) = Desired Molarity (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Transfer: Carefully transfer the weighed solid into an appropriate-sized volumetric flask.

  • Initial Dissolution: Add approximately half of the final desired volume of the selected solvent to the volumetric flask.

  • Complete Dissolution: Cap the flask and mix by vortexing or sonicating until the solid is completely dissolved. Ensure no solid particles are visible.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled, airtight container for storage.

Stability and Storage Recommendations

The stability of urea derivatives in solution can be influenced by factors such as the solvent, pH, temperature, and light exposure.

General Guidelines for Urea-Based Compounds
  • Temperature: Urea solutions can degrade upon heating, potentially forming isocyanates that can react with other molecules in your experiment.[8] It is generally recommended to prepare and store solutions at room temperature or refrigerated, and to avoid heating unless absolutely necessary for dissolution, and even then, to use minimal heat.

  • pH: The stability of urea is pH-dependent, with greater stability generally observed in the pH range of 4-8.[9]

  • Fresh Preparation: It is best practice to prepare urea-containing solutions fresh before use.[8] If storage is necessary, it should be for a limited time and under controlled conditions.

Recommended Storage Conditions

The following table provides general recommendations for storing stock solutions of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea. It is advisable to perform stability studies for your specific solvent system and storage conditions if the solution is to be stored for an extended period.

Storage ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize potential degradation.
Light Protect from light (use amber vials)To prevent potential photodegradation.
Container Tightly sealed, inert containerTo prevent solvent evaporation and contamination.
Duration Prepare fresh or use within a short periodTo avoid the accumulation of degradation products.

Quality Control

To ensure the accuracy and reliability of your experimental results, it is important to perform quality control checks on your stock solutions.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change, which could indicate insolubility or degradation.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as HPLC-UV or quantitative NMR.

Conclusion

The successful preparation of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea stock solutions hinges on a systematic and well-documented approach. Due to the limited availability of specific data for this compound, an empirical determination of solubility is a critical first step. By following the protocols outlined in this guide, researchers can confidently prepare accurate and stable stock solutions, thereby enhancing the reproducibility and reliability of their scientific investigations.

References

  • NextSDS. 1-(2-hydroxyethyl)-3-phenylurea — Chemical Substance Information. Available from: [Link]

  • Digital Commons @ NJIT. Substituted ureas. Available from: [Link]

  • Nathan Luedtke. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Available from: [Link]

  • Organic Syntheses. Urea, phenyl-, and. Available from: [Link]

  • ResearchGate. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Available from: [Link]

  • Zenodo. Synthesis of Substituted Ureas and Tbio-ureas. Available from: [Link]

  • ACS Publications. Decomposition of Alkyl-Substituted Urea Molecules at a Hydroxide-Bridged Dinickel Center | Inorganic Chemistry. Available from: [Link]

  • PubMed. Stability of urea in solution and pharmaceutical preparations. Available from: [Link]

Sources

Application

Application Note: 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea Dosing Protocols for In Vitro Cell Culture

Introduction & Mechanistic Grounding 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is a highly active synthetic phenylurea derivative. Historically, phenylurea compounds have been utilized extensively in agricultural biotechno...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is a highly active synthetic phenylurea derivative. Historically, phenylurea compounds have been utilized extensively in agricultural biotechnology as potent synthetic cytokinins, driving cell division and shoot organogenesis in plant tissue cultures[1]. However, recent advances in molecular pharmacology have revealed that these phytohormone analogs also exert profound effects on mammalian cell systems, including anti-proliferative, apoptotic, and cytoprotective activities[2].

Because phenylureas operate across divergent biological kingdoms, establishing a rigorous, reproducible dosing protocol requires a deep understanding of the underlying causality in both plant and mammalian microenvironments. This application note provides a comprehensive, self-validating framework for dosing 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in both contexts.

G cluster_plant Plant Cell Culture cluster_mammal Mammalian Cell Culture PU 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (Phenylurea Cytokinin) Receptor CRE1/AHK4 Receptor PU->Receptor Agonist Target Akt Pathway Blockage & CDK Modulation PU->Target Modulator ROS ROS Scavenging PU->ROS Antioxidant Phos Phosphorelay (AHP -> ARR) Receptor->Phos PlantOut Cell Division & Shoot Organogenesis Phos->PlantOut MamOut Apoptosis, Cell Cycle Arrest & Cytoprotection Target->MamOut ROS->MamOut

Dual signaling pathways of phenylurea derivatives in plant and mammalian cell systems.

Reagent Preparation & Formulation Causality

Phenylurea derivatives are inherently lipophilic. Attempting to dissolve 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea directly in aqueous culture media will result in micro-precipitates, leading to inconsistent cellular uptake and non-reproducible data.

Stock Solution Preparation (10 mM):

  • Weigh the appropriate mass of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea.

  • Dissolve completely in molecular-biology grade Dimethyl Sulfoxide (DMSO).

  • Aliquot into sterile, light-protected microcentrifuge tubes and store at -20°C.

Causality Check: Why DMSO? DMSO acts as a permeation enhancer. However, in mammalian cultures, the final DMSO concentration must strictly not exceed 0.1% v/v . Higher concentrations induce solvent-mediated cytotoxicity, which convolutes the apoptotic data generated by the phenylurea compound itself.

Self-Validating Dosing Protocols

To ensure scientific integrity, every experiment must be designed as a self-validating system. This means incorporating internal controls that prove the observed phenotype is directly caused by the compound, rather than environmental artifacts.

Mammalian Cell Culture (Oncology / Pharmacology Models)

When evaluating the anti-proliferative effects of cytokinins on carcinoma lines (e.g., HeLa, HepG2), the cell cycle must be synchronized prior to dosing[2].

Step-by-Step Protocol:

  • Seeding: Seed cells at 1×104 cells/well in a 96-well plate using complete media (e.g., DMEM + 10% FBS). Incubate for 24 hours to allow adherence.

  • Synchronization (Critical Step): Wash cells with PBS and replace with serum-free media for 12 hours. Causality: Serum starvation arrests cells in the G0/G1 phase, providing a uniform baseline to accurately measure the compound's effect on Cyclin-Dependent Kinases (CDKs).

  • Dosing: Prepare serial dilutions of the 10 mM stock in complete media to achieve final concentrations of 1, 5, 10, 25, and 50 µM.

  • Validation Controls:

    • Negative Control: 0.1% DMSO in complete media (Vehicle).

    • Positive Control: 1 µM Staurosporine (Known apoptosis inducer).

  • Incubation & Readout: Incubate for 48–72 hours. Assess viability via MTT or CellTiter-Glo assays, and evaluate apoptosis via Annexin V/PI Flow Cytometry.

Plant Tissue Culture (Micropropagation & Callus Induction)

In plant systems, synthetic phenylureas replace endogenous adenine-type cytokinins to force cell division. We utilize the Tobacco BY-2 cell line as a highly responsive model for plastid differentiation and starch accumulation[3].

Step-by-Step Protocol:

  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium. Causality: MS media provides essential macronutrients but lacks hormones, ensuring the cells are entirely dependent on your exogenous dosing.

  • System Validation via Lovastatin: Add 1 µM Lovastatin to the MS media. Causality: Lovastatin inhibits mevalonate synthesis, thereby depleting the plant's endogenous cytokinins[3]. This guarantees that any observed cell division or amyloplast formation is strictly driven by the dosed 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea.

  • Dosing: Supplement the media with 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea at concentrations ranging from 0.5 µM to 50 µM. Balance this with a low concentration of an auxin (e.g., 0.1 µM 2,4-D) to optimize the cytokinin-to-auxin ratio for shoot proliferation.

  • Inoculation & Readout: Transfer stationary-phase BY-2 cells into the dosed media. Cultivate in the dark at 26°C for 8 days. Quantify callus fresh weight or stain with iodine to observe amyloplast formation microscopically.

Workflow Stock Stock Solution (10 mM in DMSO) DilMam Dilute in Complete Media (1 - 100 µM) Stock->DilMam DilPlant Add to MS Media (0.5 - 50 µM) Stock->DilPlant SeedMam Seed HeLa/HepG2 Cells (96-well plate) DilMam->SeedMam AssayMam MTT / Flow Cytometry (24-72h post-dose) SeedMam->AssayMam SeedPlant Explant Inoculation (e.g., BY-2 cells) DilPlant->SeedPlant AssayPlant Callus Induction & Shoot Proliferation SeedPlant->AssayPlant

Step-by-step experimental dosing workflow for mammalian and plant cell cultures.

Quantitative Dosing Guidelines

To facilitate rapid experimental design, the following table summarizes field-proven quantitative dosing ranges and expected phenotypic readouts across different biological models.

Biological SystemModel / Cell LineRecommended DosingTarget AssayExpected Outcome
Mammalian HeLa (Cervical Cancer)10 - 50 µMFlow Cytometry (PI/Annexin V)G2/M cell cycle arrest; Apoptosis induction via Akt blockage
Mammalian Primary Fibroblasts1 - 5 µMDCFDA Cellular ROS AssayROS scavenging; Cytoprotection against oxidative stress
Plant Tobacco BY-2 Cells0.5 - 5 µMIodine Staining / MicroscopyAmyloplast formation; Starch accumulation
Plant Woody Plant Explants5 - 20 µMCallus Fresh WeightRapid callus induction; Adventitious shoot formation

References

  • Fathy, M., Saad Eldin, S. M., Naseem, M., Dandekar, T., & Othman, E. M. "Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential." Nutrients, 2022. [Link]2]

  • Miyazawa, Y., Kato, H., Muranaka, T., & Yoshida, S. "Amyloplast Formation in Cultured Tobacco BY-2 Cells Requires a High Cytokinin Content." Plant and Cell Physiology, 2002. [Link]3]

  • Reynolds, J. F. "Chemical Regulation in Tissue Culture: An Overview." HortScience (ASHS Journals), 1987. [Link]1]

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

Introduction 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is a small molecule of interest in various fields, including drug development and materials science. Accurate and sensitive quantification of this compound is crucial...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is a small molecule of interest in various fields, including drug development and materials science. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control. This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in a relevant biological matrix, such as human plasma.

The developed method leverages the high selectivity and sensitivity of tandem mass spectrometry, providing a reliable protocol for researchers and scientists. The principles and steps outlined herein are designed to be a comprehensive guide, from sample preparation to data acquisition, while also explaining the scientific rationale behind the chosen parameters.

Analyte Information

Compound Name1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea
Synonyms N-Ethyl-N-(2-hydroxyethyl)-N'-phenylurea
CAS Number 3747-47-5[1][2]
Chemical Formula C9H12N2O2[1]
Molecular Weight 180.2 g/mol [1]
Chemical Structure

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing s_start Plasma Sample Spiking s_precip Protein Precipitation s_start->s_precip s_centri Centrifugation s_precip->s_centri s_super Supernatant Transfer s_centri->s_super s_dilute Dilution s_super->s_dilute lc_inject Injection s_dilute->lc_inject lc_sep Chromatographic Separation lc_inject->lc_sep ms_ion Electrospray Ionization (ESI) lc_sep->ms_ion ms_frag Tandem MS (MRM) ms_ion->ms_frag d_integ Peak Integration ms_frag->d_integ d_calib Calibration Curve Generation d_integ->d_calib d_quant Quantification d_calib->d_quant

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Materials and Reagents

  • 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea analytical standard (≥98% purity)

  • Internal Standard (IS): 1-Ethyl-1-(2-hydroxyethyl)-3-(phenyl-d5)-urea (or a structurally similar stable isotope-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2EDTA)

Protocol 1: Sample Preparation

For the analysis of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in human plasma, a protein precipitation method is employed. This technique is straightforward, cost-effective, and efficiently removes a large portion of proteinaceous matrix components that can interfere with the analysis.[3]

Procedure:

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% methanol) to each tube.

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid. The organic solvent denatures and precipitates the plasma proteins.

  • Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Dilution: Add 150 µL of ultrapure water with 0.1% formic acid to the supernatant. This step reduces the organic solvent concentration, which can improve peak shape in reversed-phase chromatography.

  • Vortex and Inject: Vortex the vials briefly before placing them in the autosampler for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The chromatographic separation is performed using a reversed-phase C18 column, which is well-suited for retaining small to moderately polar organic molecules.[4][5] A gradient elution is used to effectively separate the analyte from endogenous plasma components and ensure a sharp peak shape.

Liquid Chromatography Parameters
ParameterSetting
LC System High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
Mass Spectrometry Parameters

Electrospray ionization (ESI) in positive ion mode is selected, as substituted ureas readily form protonated molecules ([M+H]+).[5][6] Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

ParameterSetting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon
MRM Transitions

The precursor ion for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is its protonated molecule at m/z 181.2. The selection of product ions should be based on experimental optimization by infusing a standard solution of the analyte. A common fragmentation pathway for substituted ureas involves the cleavage of the C-N bond.[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (Quantifier) 181.2120.110015
1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (Qualifier) 181.293.110025
Internal Standard (IS) 186.2125.110015

Note: The specific m/z values for product ions and collision energies are illustrative and should be optimized empirically on the specific mass spectrometer being used.

Data Analysis and Quantification

Quantification is performed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used for bioanalytical assays.

Method Performance Characteristics

A well-validated method should demonstrate acceptable performance in terms of:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99 over the desired concentration range.

  • Accuracy and Precision: The intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation) should be within ±15% (±20% at the lower limit of quantification).

  • Selectivity: No significant interfering peaks should be observed at the retention time of the analyte and internal standard in blank matrix samples.

  • Matrix Effect: The ionization of the analyte should not be significantly suppressed or enhanced by co-eluting matrix components.[7]

  • Recovery: The efficiency of the extraction process should be consistent and reproducible.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in human plasma by LC-MS/MS. The described method, combining a simple and efficient sample preparation technique with the high sensitivity and selectivity of tandem mass spectrometry, is suitable for high-throughput applications in various research and development settings. The provided parameters serve as a strong starting point for method development and validation in any laboratory equipped with standard LC-MS/MS instrumentation.

References

  • PubMed. "Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers." Accessed March 20, 2026. [Link]

  • Tecan. "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep." Accessed March 20, 2026. [Link]

  • Spectroscopy Europe. "A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology." Accessed March 20, 2026. [Link]

  • ACS Publications. "Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water." Accessed March 20, 2026. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Preventing Precipitation of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in Aqueous Buffers

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering precipitation issues with 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in aqueous buffers. As a su...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering precipitation issues with 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in aqueous buffers. As a substituted phenylurea, this compound's limited aqueous solubility can present significant challenges in experimental settings. This resource offers a structured approach to troubleshooting and resolving these issues, ensuring the integrity and reproducibility of your results.

Understanding the Challenge: The Physicochemical Properties of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea's tendency to precipitate from aqueous solutions is rooted in its molecular structure. The presence of a phenyl group contributes to its hydrophobicity, while the urea and hydroxyl moieties provide some capacity for hydrogen bonding with water. However, the overall hydrophobic character often dominates, leading to low aqueous solubility.

Key physicochemical parameters influence its behavior in aqueous media:

PropertyPredicted/Known ValueImplication for Aqueous Solubility
pKa 11.75 (Predicted)[1]As a very weak acid, its ionization state and, therefore, its solubility are unlikely to be significantly altered within the typical biological pH range of 4-8.
Melting Point 121 °C[2]A relatively high melting point can suggest strong intermolecular forces within the crystal lattice, which must be overcome for dissolution to occur.

Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation

This section provides a systematic workflow for addressing precipitation issues with 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea.

G cluster_0 Initial Observation & Assessment cluster_1 Strategy Selection cluster_2 Implementation & Optimization cluster_3 Validation Start Precipitation Observed Assess Assess Experimental Conditions (Concentration, Buffer, Temperature) Start->Assess Strategy Select Solubilization Strategy Assess->Strategy CoSolvent Co-Solvent Approach Strategy->CoSolvent Hydrophobicity is a key issue Surfactant Surfactant Approach Strategy->Surfactant Micellar encapsulation needed Cyclodextrin Cyclodextrin Approach Strategy->Cyclodextrin Inclusion complexation is desired OptimizeCo Optimize Co-solvent Concentration CoSolvent->OptimizeCo OptimizeSur Optimize Surfactant Concentration Surfactant->OptimizeSur OptimizeCyc Optimize Cyclodextrin Concentration Cyclodextrin->OptimizeCyc Validate Validate Solution Stability & Compatibility OptimizeCo->Validate OptimizeSur->Validate OptimizeCyc->Validate End Stable Solution Achieved Validate->End

Caption: Troubleshooting workflow for precipitation issues.

FAQ 1: My compound precipitates immediately upon addition to my aqueous buffer. What is the first thing I should check?

Answer: The most common reason for immediate precipitation is exceeding the intrinsic aqueous solubility of the compound. The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.

Underlying Principle: Many organic compounds, particularly those with aromatic rings, have very low intrinsic solubility in water.[3] By first dissolving the compound in a water-miscible organic solvent, you are creating a more favorable environment for the molecule. When this concentrated stock is added to the aqueous buffer, the organic solvent helps to keep the compound in solution during the dilution process.

Recommended Protocol: Preparing a Stock Solution

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.[4]

  • Prepare a Concentrated Stock:

    • Weigh out a precise amount of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea.

    • Add a minimal volume of DMSO to completely dissolve the compound. A starting concentration of 10-50 mM is typical.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Dilution into Aqueous Buffer:

    • Add the desired volume of the DMSO stock solution to your pre-warmed (if applicable) aqueous buffer with vigorous stirring.

    • Crucially, the final concentration of the organic solvent should be kept to a minimum , ideally below 1% (v/v), to avoid impacting your experimental system. Some cell-based assays may tolerate up to 0.5% DMSO.

FAQ 2: I'm using a DMSO stock, but my compound still precipitates upon dilution or over a short period. What are my next steps?

Answer: If precipitation still occurs, you may need to employ additional formulation strategies to enhance the solubility and stability of your compound in the aqueous buffer. The three primary approaches are increasing the co-solvent concentration, adding a surfactant, or using a cyclodextrin.

Advanced Solubilization Strategies

Co-Solvent Systems

When to Use: This is often the next logical step when a low percentage of an organic solvent like DMSO is insufficient.

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules to remain dissolved.[5]

Common Co-solvents:

  • Polyethylene Glycols (PEGs): PEG 300 and PEG 400 are frequently used.

  • Ethanol: A common and effective co-solvent.

  • Propylene Glycol: Another widely used solubilizing agent.

Experimental Protocol: Co-Solvent Formulation

  • Prepare a concentrated stock solution of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in 100% of your chosen co-solvent (e.g., PEG 300).

  • In a separate tube, prepare your aqueous buffer.

  • Slowly add the co-solvent stock solution to the aqueous buffer with constant, vigorous stirring.

  • Start with a final co-solvent concentration of 5-10% (v/v) and observe for precipitation.

  • If precipitation persists, you can incrementally increase the co-solvent concentration. Be mindful of the potential for the co-solvent to affect your experimental system.

Table of Common Co-Solvent Starting Concentrations:

Co-SolventTypical Starting Final Concentration (v/v)Considerations
DMSO< 1%Potential for cellular toxicity at higher concentrations.
PEG 300/4005 - 20%Generally well-tolerated in many in vitro and in vivo systems.
Ethanol5 - 15%Can cause protein precipitation at higher concentrations.
Surfactants

When to Use: When you need to create a stable, micellar formulation to encapsulate the hydrophobic compound.

Causality: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, while the hydrophilic exterior allows the micelle to remain dispersed in the aqueous buffer.[6][7]

Common Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.[3]

  • Polysorbate 20 (Tween® 20): Similar to Tween 80, often used in biological assays.

  • Solutol® HS 15: A non-ionic solubilizer and emulsifier.

Experimental Protocol: Surfactant-Based Formulation

  • Prepare a concentrated stock solution of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare your aqueous buffer containing the desired final concentration of the surfactant. A common starting point is 0.1% to 1% (w/v).

  • While vigorously stirring the surfactant-containing buffer, slowly add the compound's stock solution.

  • The solution may initially appear cloudy as micelles form and encapsulate the compound. Continue stirring until the solution becomes clear or uniformly dispersed.

Cyclodextrins

When to Use: When you need to form an inclusion complex to enhance solubility without the use of traditional surfactants or high concentrations of co-solvents.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea can be encapsulated within this cavity, forming a water-soluble inclusion complex.[8][]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[8]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another common choice with excellent solubilizing properties.

Experimental Protocol: Cyclodextrin Inclusion Complex Formation

  • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) in your buffer. Concentrations can range from 1% to 20% (w/v) depending on the required solubility enhancement.

  • Add the powdered 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea directly to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 37-40°C) for several hours or overnight to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

G cluster_0 Solubilization Mechanisms CoSolvent Co-Solvent (e.g., PEG 300) Compound 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (Poorly Soluble) CoSolvent->Compound Reduces solvent polarity Surfactant Surfactant (e.g., Tween 80) Surfactant->Compound Forms micelles around compound Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Cyclodextrin->Compound Forms inclusion complex

Caption: Overview of solubilization mechanisms.

Frequently Asked Questions (FAQs)

Q1: Can I adjust the pH of my buffer to improve the solubility of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea?

A: Given its predicted pKa of 11.75, 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is a very weak acid.[1] Therefore, significant changes in pH within the typical biological range (pH 4-8) will not substantially alter its ionization state, and thus will likely have a minimal effect on its aqueous solubility. Drastic pH adjustments outside of this range are generally not compatible with most biological experiments.

Q2: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?

A: The choice depends on your experimental system and the required final concentration of the compound.

  • Co-solvents are a good first choice for their simplicity, especially if your system can tolerate a few percent of an organic solvent.

  • Surfactants are excellent for achieving higher concentrations and long-term stability, but you must ensure the chosen surfactant does not interfere with your assay.

  • Cyclodextrins are a more sophisticated approach that can be very effective and are often well-tolerated in biological systems. They are particularly useful when you need to avoid organic solvents and traditional surfactants.

Q3: My final solution is clear, but I'm concerned about the stability over time. How can I assess this?

A: Visual inspection is the first step. For a more rigorous assessment, you can store a sample of your final formulation under your experimental conditions (e.g., at 37°C) and periodically check for precipitation. For quantitative analysis, you can take aliquots over time, centrifuge them, and measure the concentration of the supernatant using a suitable analytical method like HPLC to ensure the concentration remains stable.

Q4: Are there any general tips for preventing precipitation during my experiments?

A: Yes, here are a few key considerations:

  • Temperature: Ensure your buffer is at the experimental temperature before adding the compound stock, as solubility can be temperature-dependent.

  • Stirring: Always add the compound stock to the buffer with vigorous stirring to promote rapid and uniform dispersion.

  • Order of Addition: Add the concentrated stock solution of your compound to the final volume of the buffer, not the other way around.

  • Fresh Preparations: For compounds with borderline solubility, it is always best to prepare the solutions fresh on the day of the experiment.

References

  • Journal of Medicinal Chemistry. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Lab Manager. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. [Link]

  • PMC. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PMC. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. [Link]

  • PMC. 1-(2-Hydroxyethyl)-3-phenylthiourea. [Link]

  • ResearchGate. Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium. [Link]

  • COEI CHEMICAL. How to Prepare Aqueous Solution AS for Optimal Results?. [Link]

  • ResearchGate. Theoretical and experimental vibrational study of phenylurea: Structure, solvent effect and inclusion process with the β-cyclodextrin in the solid state. [Link]

  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

  • ResearchGate. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • netl.doe.gov. Mineral-Surfactant Interactions for Minimum Reagents Precipitation and Adsorption for Improved Oil Recovery. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • MDPI. Polymer–Surfactant System Based Amorphous Solid Dispersion: Precipitation Inhibition and Bioavailability Enhancement of Itraconazole. [Link]

  • IAPC Journals. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Gradients for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea Chromatography

This guide provides in-depth troubleshooting advice and optimized protocols for the chromatographic analysis of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea. Designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and optimized protocols for the chromatographic analysis of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea. Designed for researchers, scientists, and drug development professionals, this resource addresses common challenges encountered during method development and routine analysis, with a focus on solvent gradient optimization in High-Performance Liquid Chromatography (HPLC).

Introduction: The Challenge of Analyzing 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is a moderately polar compound containing both a hydrophilic hydroxyethyl group and a more hydrophobic phenyl group. This amphiphilic nature can present unique challenges in reversed-phase chromatography. Achieving sharp, symmetrical peaks with adequate retention and resolution from impurities requires careful optimization of the mobile phase gradient. This guide is structured to help you navigate these challenges, from initial method setup to advanced troubleshooting.

Physicochemical Properties of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

Understanding the analyte's properties is the first step in developing a robust chromatographic method.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[1][2]
Molecular Weight 180.20 g/mol [1][2]
Structure Phenyl-NH-C(=O)-N(Ethyl)-(CH₂CH₂OH)[1]
Boiling Point 320.7°C at 760 mmHg[1]
Density 1.239 g/cm³[1]
Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chromatography of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea.

Q1: What is the best starting column and mobile phase for this compound?

A1: For a moderately polar compound like 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, a C18 reversed-phase column is an excellent starting point.[3][4] A common dimension is 4.6 x 150 mm with 5 µm particles. Begin with a simple mobile phase system of HPLC-grade water (Mobile Phase A) and acetonitrile (Mobile Phase B).[5][6] Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and lower viscosity.

Q2: Why is my peak tailing?

A2: Peak tailing for urea-based compounds is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as exposed silanol groups.[7][8] This is particularly common with basic analytes. Other causes can include column contamination, a void at the column inlet, or using an inappropriate mobile phase pH.[9][10]

Q3: My retention time is shifting between injections. What should I check first?

A3: Retention time instability is a frequent issue in HPLC. The most common causes are related to the mobile phase or the pump.[11] First, check for changes in mobile phase composition, which can occur through evaporation of the more volatile organic solvent or inadequate mixing.[11] Next, verify the stability of your pump's flow rate and check for any system leaks.[9] Fluctuations in column temperature can also cause drift, as even a 1°C change can alter retention times by 1-2%.[11]

Q4: I am not getting enough separation between my main peak and an impurity. How can I improve resolution?

A4: Poor resolution can be addressed by manipulating column efficiency, selectivity, or the retention factor.[12] To improve resolution, you can:

  • Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time over the same organic range). This gives analytes more time to interact with the stationary phase, improving separation.[13]

  • Change the Organic Modifier: Switching from acetonitrile to methanol can alter selectivity (α) and may resolve co-eluting peaks.

  • Adjust pH: If the impurity has a different pKa from your main compound, adjusting the mobile phase pH can change ionization states and dramatically improve separation.[14]

  • Increase Column Length or Decrease Particle Size: Using a longer column (e.g., 250 mm) or a column with smaller particles (e.g., sub-2 µm) increases column efficiency (N), leading to sharper peaks and better resolution.[12][15]

In-Depth Troubleshooting Guides

This section provides structured approaches to diagnosing and solving complex chromatographic issues.

Guide 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape is a critical issue that compromises integration accuracy and resolution.[16] An ideal peak is Gaussian and symmetrical.[7]

  • Potential Cause 1: Secondary Silanol Interactions

    • Why it Happens: The urea and amine functionalities in the molecule can interact with free, acidic silanol groups on the silica surface of the stationary phase. This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, creating a tail.[7]

    • Diagnostic & Solution Protocol:

      • Lower Mobile Phase pH: Add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both Mobile Phase A and B. A low pH (around 2-3) suppresses the ionization of silanol groups, minimizing their interaction with the analyte.[17] Formic acid is generally preferred for mass spectrometry (MS) compatibility.

      • Use a Buffered Mobile Phase: If pH control is critical, use a buffer like 10-20 mM ammonium formate or ammonium acetate, adjusted to the desired pH.

      • Employ an End-Capped Column: Use a high-quality, end-capped C18 column where most residual silanols have been chemically deactivated. If tailing persists, a column with a different base silica or a polar-embedded phase might offer better performance.[17]

  • Potential Cause 2: Column Overload

    • Why it Happens: Injecting too much sample mass onto the column saturates the stationary phase, leading to peak distortion.[8][15]

    • Diagnostic & Solution Protocol:

      • Reduce the injection volume or dilute the sample by a factor of 5 or 10.

      • If the peak shape improves, the original injection was overloaded. Determine the optimal sample load for your column.

  • Potential Cause: Extra-Column Volume

    • Why it Happens: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread out before and after the column, resulting in broader peaks.[10][18]

    • Diagnostic & Solution Protocol:

      • Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter (e.g., 0.005 inches).

      • Check all fittings to ensure they are properly seated and there are no voids.[18]

G start Poor Peak Shape Observed check_all Affects All Peaks? start->check_all check_overload Reduce Sample Load (Dilute 1:10) check_all->check_overload Yes check_chemical Chemical Interaction Issue check_all->check_chemical No (Analyte-Specific) overload_improves Shape Improves? check_overload->overload_improves overload_solution Column Overload Confirmed. Optimize Sample Concentration. overload_improves->overload_solution Yes check_physical Inspect Physical System: - Tubing Length/ID - Fittings (Voids) - Column Frit overload_improves->check_physical No physical_solution Optimize Flow Path. Replace Column if Blocked. check_physical->physical_solution add_modifier Add 0.1% Formic Acid or TFA to Mobile Phase check_chemical->add_modifier modifier_improves Shape Improves? add_modifier->modifier_improves modifier_solution Silanol Interaction Confirmed. Maintain Acidic Modifier. modifier_improves->modifier_solution Yes change_column Try Different Column: - Newer End-Capped C18 - Polar-Embedded Phase modifier_improves->change_column No final_solution Further Method Development Required change_column->final_solution

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: Retention Time Instability (Drift or Random Shifts)

Reproducible retention times are essential for accurate peak identification and quantification.[19]

  • Potential Cause 1: Mobile Phase Composition Change

    • Why it Happens: In a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile) can evaporate over time, decreasing the solvent strength and increasing retention times.[11] For aqueous phases, absorption of atmospheric CO₂ can slightly lower the pH, affecting ionizable compounds.[11]

    • Diagnostic & Solution Protocol:

      • Use Online Mixing: Utilize the HPLC's proportioning valve to mix solvents online. This is the most reliable way to ensure consistent composition.[10]

      • Prepare Fresh Mobile Phase: If using pre-mixed solvents, prepare them fresh daily and keep the reservoir bottles capped.[15]

      • Degas Properly: Ensure mobile phases are adequately degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[9]

  • Potential Cause 2: Column Temperature Fluctuation

    • Why it Happens: The laboratory's ambient temperature can change throughout the day. Without a column oven, this will cause retention times to drift.[19][11]

    • Diagnostic & Solution Protocol:

      • Use a Column Oven: Always use a thermostatted column compartment set to a temperature slightly above ambient (e.g., 30-40°C) for stable and reproducible chromatography.[9][20]

      • Ensure Adequate Equilibration: Allow the column to fully equilibrate with the initial mobile phase conditions at the set temperature before starting a sequence. A stable baseline and pressure are good indicators of equilibration.[9]

  • Potential Cause 3: Column Degradation

    • Why it Happens: Over time, the bonded phase of the column can degrade or be stripped, especially under harsh pH conditions, leading to a loss of retention.[19] Contaminants from the sample matrix can also build up and alter the column chemistry.[10]

    • Diagnostic & Solution Protocol:

      • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap strongly retained impurities and particulates.[10]

      • Implement a Column Washing Procedure: Periodically flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

      • Track Column Performance: Monitor column backpressure and the peak shape/retention of a standard compound over the column's lifetime. A significant change indicates it's time for replacement.

G GradientSlope Gradient Slope (%B / min) Resolution Peak Resolution GradientSlope->Resolution Steeper slope decreases resolution RunTime Analysis Run Time GradientSlope->RunTime Steeper slope decreases run time PeakWidth Peak Width / Height GradientSlope->PeakWidth Steeper slope gives narrower, taller peaks

Caption: Interplay of gradient slope with key chromatographic outcomes.

Protocol: Systematic Solvent Gradient Optimization

This protocol outlines a step-by-step approach to developing a robust gradient method for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea.

Step 1: Initial Scouting Gradient

The goal of this step is to determine the approximate elution conditions and the full polarity range of the sample components.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV, wavelength based on analyte's maximum absorbance

  • Injection Volume: 5 µL

Scouting Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.05
20.095
25.095
25.15
30.05

Rationale: This wide, linear gradient from 5% to 95% organic ensures that all compounds, from polar to non-polar, will elute from the column.[13] The hold at 95% B washes the column, and the final five minutes re-equilibrate it for the next injection.[13]

Step 2: Focusing the Gradient

Analyze the chromatogram from the scouting run. Let's assume your target peak, 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, elutes at 12 minutes.

  • Calculate %B at Elution:

    • Gradient duration = 20 min

    • Gradient range = 95% - 5% = 90%

    • Slope = 90% / 20 min = 4.5% / min

    • %B at 12 min = Initial %B + (Elution Time x Slope) = 5% + (12 min x 4.5%/min) = 59%

  • Design the Focused Gradient: Create a new, shallower gradient centered around the elution percentage. A good starting point is to span a range of 15-20% below and 5-10% above the calculated elution percentage.

Focused Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)Comment
0.040Start below elution %B
20.070End above elution %B over a longer time
22.095Rapid wash
25.095Hold wash
25.140Return to initial
30.040Re-equilibration

Rationale: By running a shallower gradient (e.g., 30% change over 20 minutes instead of 90%), you increase the difference in migration speeds between closely eluting compounds, thereby significantly improving resolution.[13][17]

Step 3: Fine-Tuning and Optimization

With the focused gradient, you can now make small adjustments to perfect the separation.

  • To Improve Resolution of Early Eluting Peaks: Add an isocratic hold at the initial %B for 2-3 minutes. This allows peaks to focus at the head of the column before the gradient starts.[17]

  • To Adjust Selectivity: If peaks are still co-eluting, substitute acetonitrile with methanol as Mobile Phase B and repeat Step 2. Methanol has different solvent properties and can change the elution order.

  • To Sharpen Peaks: Ensure the sample is dissolved in a solvent that is weaker than or equal to the initial mobile phase composition (e.g., 40% acetonitrile or less). Injecting in a stronger solvent can cause peak distortion.[8]

References
  • Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved from Omega Scientific website. [Link]

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from Timberline Instruments website. [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from YouTube. [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments website. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website. [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from Zendesk. [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from gerstel.de. [Link]

  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Retrieved from Pure Synth website. [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from ALWSCI website. [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved from Chromatography Today website. [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?. Retrieved from Altabrisa Group website. [Link]

  • Phenomenex. (2025, May 22). Why Does Retention Time Shift? | HPLC Tip. Retrieved from YouTube. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from LCGC International website. [Link]

  • Waters Corporation. (n.d.). What are common causes of low resolution for a liquid chromatography (LC) column?. Retrieved from Waters Corporation website. [Link]

  • Werner, A. F., et al. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ACS Publications. [Link]

  • Gennaro, M. C., et al. (n.d.). Simultaneous Separation of Phenylurea-, Triazine- and Phenoxyacid Herbicides by Reverse Phase Ion-Interaction HPLC. Retrieved from researchgate.net. [Link]

  • Pesek, J. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Werner, A. F., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website. [Link]

  • González-López, J., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PMC. [Link]

  • SCIEX. (n.d.). The Detection of Acidic Herbicides and Phenyl Ureas by LC-MS/MS with Large Volume Injection and Automated Column. Retrieved from SCIEX website. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from Fisher Scientific website. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-eluting Impurities in 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea Samples

Welcome to the technical support center for the analysis of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common and often frustrating challenge in liquid chromatography: co-eluting impurities. As your dedicated application scientist, I will provide not just the "how," but also the critical "why" behind each step, empowering you to develop robust and reliable analytical methods.

I. Frequently Asked Questions (FAQs)

Q1: I'm seeing a shoulder on my main peak for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea. What is the most likely cause?

A shoulder on your main peak is a strong indicator of a co-eluting impurity.[1] This means that an impurity is eluting from the column at a very similar time to your active pharmaceutical ingredient (API). The first step is to confirm that it's not an artifact of the system, such as a dirty injector or a void in the column. If the issue persists after system checks, it's time to focus on method development to improve the separation.

Q2: My peaks are broad and tailing. Could this be related to co-elution?

While broad and tailing peaks can be caused by several factors (e.g., column degradation, secondary interactions), they can also mask the presence of a co-eluting impurity. A broad peak might actually be two or more unresolved peaks. It's crucial to address peak shape issues first, as this will give you a clearer picture of the separation and may reveal hidden impurities. Adjusting the mobile phase pH to be at least two units away from the pKa of your compound can often improve peak shape for ionizable compounds.

Q3: What are the first parameters I should adjust to resolve co-eluting peaks?

II. Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When faced with co-eluting peaks, a systematic approach is key to efficiently resolving the issue. This guide will walk you through a logical workflow, from initial assessment to advanced optimization techniques.

Step 1: Initial Assessment and Peak Purity Analysis

Before making any changes to your method, it's essential to confirm that you are indeed dealing with a co-elution issue.

  • Visual Inspection: Look for classic signs of co-elution, such as peak shoulders or asymmetrical peaks.[1]

  • Peak Purity Analysis (if available): If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize the peak purity functions. A DAD can assess the spectral homogeneity across the peak, while an MS can detect the presence of different mass-to-charge ratios.[1]

Step 2: Understanding Your Compound and Potential Impurities

A well-informed approach to method development starts with understanding the chemistry of your analyte and its likely impurities.

  • Forced Degradation Studies: To understand the potential degradation products of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, it is recommended to perform forced degradation studies.[4][5] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential impurities.[4][5]

  • Common Impurities in Phenylurea Compounds: Based on the structure and common synthetic routes for phenylurea compounds, potential impurities could include starting materials, intermediates, and by-products. Degradation of phenylurea herbicides often involves N-demethylation or cleavage of the urea group.[6]

Step 3: Chromatographic Method Optimization

The resolution of two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[2] We will systematically address each of these to achieve the desired separation.

3.1 Optimizing Retention Factor (k) and Selectivity (α) through Mobile Phase Modification

The mobile phase is the most powerful tool for manipulating retention and selectivity.[2][3]

  • Organic Solvent Strength: Adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is the first step.[2]

    • Decreasing the organic solvent percentage will increase the retention time of all components, which may provide enough separation for the co-eluting peaks.

    • A systematic approach is to run a series of isocratic methods with varying organic solvent percentages (e.g., 40%, 45%, 50%) to observe the effect on resolution.

  • Changing the Organic Solvent: If adjusting the solvent strength is insufficient, changing the organic solvent entirely can have a profound effect on selectivity. Acetonitrile and methanol have different chemical properties and will interact with the analyte and stationary phase differently.[7]

  • Mobile Phase pH: For ionizable compounds like ureas, the pH of the mobile phase is a critical parameter.

    • Adjusting the pH can change the ionization state of the analyte and impurities, leading to significant changes in retention and selectivity.

    • It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure good peak shape and reproducible retention.

  • Buffer Concentration: The concentration of the buffer in the mobile phase can also influence the separation.

    • A typical starting point is a buffer concentration of 10-25 mM. Increasing the buffer concentration can sometimes improve peak shape and resolution.

ParameterRecommended ActionExpected Outcome
Organic Solvent % Systematically decrease the percentage of organic solvent.Increased retention and potential improvement in resolution.
Organic Solvent Type Switch from acetonitrile to methanol, or vice-versa.Altered selectivity and potential resolution of co-eluting peaks.
Mobile Phase pH Adjust the pH to be at least 2 units away from the analyte's pKa.Improved peak shape and altered selectivity.
Buffer Concentration Optimize the buffer concentration (typically 10-50 mM).Improved peak shape and potential for better resolution.
3.2 Enhancing Selectivity (α) through Stationary Phase Selection

If mobile phase optimization does not provide the desired resolution, changing the stationary phase (i.e., the column) is the next logical step.

  • Different C18 Chemistries: Not all C18 columns are the same. Different manufacturers use different bonding technologies and end-capping procedures, which can lead to significant differences in selectivity.

  • Phenyl-Hexyl Columns: For aromatic compounds like 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, a phenyl-hexyl stationary phase can offer alternative selectivity due to π-π interactions between the phenyl rings of the analyte and the stationary phase.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar compounds and improve peak shape.

3.3 Improving Efficiency (N) through Column and System Parameters

Column efficiency is a measure of the sharpness of the chromatographic peaks. Sharper peaks are easier to resolve.

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide significantly higher efficiency, leading to sharper peaks and better resolution.

  • Column Length: A longer column will increase the number of theoretical plates and can improve resolution, but at the cost of longer run times and higher backpressure.[2]

  • Flow Rate: Optimizing the flow rate can improve efficiency. Lower flow rates generally lead to better resolution, but also increase the analysis time.[7]

  • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to improved efficiency and shorter run times. It can also alter the selectivity of the separation.[3]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 245 nm[8]

  • Scouting Gradient: Run a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of your API and impurities.

  • Isocratic Elution Trials: Based on the scouting gradient, determine the approximate %B at which your compound elutes. Run a series of isocratic methods with %B values around this point (e.g., if it elutes at 40% B, try 35%, 40%, and 45% B).

  • Evaluate Resolution: Analyze the chromatograms from the isocratic runs to determine the optimal mobile phase composition for the best resolution.

  • Solvent Switching: If co-elution persists, replace acetonitrile with methanol and repeat steps 2-4.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_Start Initial Observation cluster_Investigation Investigation & Simple Adjustments cluster_Advanced Advanced Optimization cluster_Resolution Resolution Start Co-eluting Peaks Observed PeakPurity Confirm with Peak Purity (DAD/MS) Start->PeakPurity MobilePhase Optimize Mobile Phase (Organic %, Solvent Type, pH) PeakPurity->MobilePhase StationaryPhase Change Stationary Phase (e.g., Phenyl-Hexyl) MobilePhase->StationaryPhase Co-elution Persists Resolved Peaks Resolved MobilePhase->Resolved Success Efficiency Optimize Efficiency (Flow Rate, Temperature, Particle Size) StationaryPhase->Efficiency Co-elution Persists StationaryPhase->Resolved Success Efficiency->Resolved Success

Caption: A systematic workflow for resolving co-eluting peaks.

III. References

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved from [Link]

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (2011). LCGC International. Retrieved from [Link]

  • Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. (2024). Longdom Publishing. Retrieved from [Link]

  • Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (n.d.). LCGC International. Retrieved from [Link]

  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. (2024). PMC. Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. Retrieved from [Link]

  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. (2025). MDPI. Retrieved from [Link]

  • Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. (2000). ACS Publications. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. (2021). PubMed. Retrieved from [Link]

  • Degradation of Phenylurea Herbicides by a Novel Bacterial Consortium Containing Synergistically Catabolic Species and Functionally Complementary Hydrolases. (2018). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. (n.d.). PubMed. Retrieved from [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. (2024). Semantic Scholar. Retrieved from [Link]

  • 1-(2-hydroxyethyl)-3-phenylurea — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 1-(2-Hydroxyethyl)-3-phenylthiourea. (n.d.). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Cellular Delivery of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

Welcome to the technical support resource for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular permeability of this compound. Here, we provide troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you diagnose and overcome these issues effectively. Our approach is grounded in established principles of medicinal chemistry and cell biology to ensure you can make informed decisions in your experimental design.

Introduction: Understanding the Permeability Challenge

The compound 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea possesses structural features—specifically the hydroxyl group and the urea moiety—that can lead to a high polar surface area and a propensity for hydrogen bonding. These characteristics, while potentially beneficial for target engagement, often result in poor passive diffusion across the lipophilic cell membrane, limiting its intracellular concentration and, consequently, its therapeutic efficacy. This guide will walk you through systematically diagnosing and addressing this core issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, is showing low activity in cell-based assays compared to its potency in cell-free (e.g., enzyme) assays. Could poor cellular permeability be the cause?

A1: Yes, a significant drop in potency between a cell-free and a cell-based assay is a classic indicator of poor cellular permeability. The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target.

Initial Diagnostic Steps:

  • In Silico Physicochemical Profiling: Before proceeding with wet lab experiments, it's crucial to estimate the compound's drug-like properties. Computational tools can provide valuable insights into why permeability might be a hurdle.[1][2] Key parameters to assess are outlined in Table 1 .

    • Lipinski's Rule of Five: This rule provides a framework for evaluating the druglikeness of a compound and its likelihood of being orally bioavailable.[3][4] Generally, a compound is more likely to be membrane permeable if it meets the following criteria:

      • Molecular weight < 500 Daltons

      • LogP (a measure of lipophilicity) < 5[5]

      • Hydrogen bond donors ≤ 5

      • Hydrogen bond acceptors ≤ 10

    • Polar Surface Area (PSA): PSA is a good predictor of passive membrane permeability. A PSA greater than 140 Ų is often associated with poor permeability.[6]

PropertyPredicted Value for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylureaImplication for Permeability
Molecular Weight ~208 g/mol Favorable (meets Lipinski's rule)
cLogP (calculated) ~1.5 - 2.0Borderline to Acceptable
Hydrogen Bond Donors 2 (from urea and hydroxyl)Favorable (meets Lipinski's rule)
Hydrogen Bond Acceptors 3 (from urea and hydroxyl oxygens)Favorable (meets Lipinski's rule)
Polar Surface Area (PSA) ~67 ŲFavorable for permeability

Note: These are estimated values. Actual experimental values may vary.

  • Experimental Permeability Assessment: If the in silico predictions are inconclusive or if you require quantitative data, direct measurement of permeability is the next logical step. The two most common assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

Q2: How do I experimentally measure the permeability of my compound?

A2: The choice of assay depends on whether you want to assess passive diffusion alone or include the potential effects of active transport.

  • For Passive Permeability (PAMPA): This is a cost-effective, high-throughput assay that models passive diffusion across an artificial lipid membrane. It's an excellent first step to isolate and quantify a compound's ability to passively cross a lipid barrier.

  • For a More Biologically Relevant Model (Caco-2 Assay): This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial barrier that mimics the human intestinal wall. It accounts for both passive diffusion and active transport processes (including efflux transporters like P-glycoprotein).[7]

Below is a generalized workflow for these assays.

G cluster_0 Permeability Assay Workflow start Prepare Compound Stock Solution pampa PAMPA Assay (Passive Diffusion) start->pampa Simpler Model caco2 Caco-2 Assay (Passive + Active Transport) start->caco2 Complex Model analysis Analyze Samples (LC-MS/MS) pampa->analysis caco2->analysis calc Calculate Apparent Permeability (Papp) analysis->calc

Caption: General workflow for assessing compound permeability.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Preparation:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare dosing solutions of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in the transport buffer. Include control compounds with known high (e.g., propranolol) and low (e.g., mannitol) permeability.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.

Q3: My experimental results confirm low permeability. What are my options to improve the cellular uptake of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea?

A3: There are two primary strategies to consider: chemical modification (prodrug approach) and advanced formulation.

Strategy 1: Prodrug Approach

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. For compounds with low permeability due to high polarity, a common strategy is to mask the polar functional groups (like the hydroxyl group in your compound) with a lipophilic moiety.[8]

G cluster_prodrug Prodrug Strategy Parent Parent Drug (1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea) - Low Permeability Prodrug Prodrug (e.g., Ester derivative) - High Permeability Parent->Prodrug Chemical Synthesis (Mask -OH group) Enzyme Intracellular Esterases Prodrug->Enzyme Passive Diffusion into cell ActiveDrug Active Drug Released (Intracellular) Enzyme->ActiveDrug Hydrolysis

Caption: Prodrug strategy to enhance cell permeability.

Recommended Action:

  • Esterification of the Hydroxyl Group: Synthesize an ester prodrug by reacting the primary alcohol of your compound with a lipophilic carboxylic acid (e.g., acetic acid, pivalic acid). The resulting ester will be more lipophilic, facilitating its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases will cleave the ester bond, releasing the active parent compound.

Experimental Protocol: Synthesis of an Acetate Ester Prodrug

  • Reaction Setup: Dissolve 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea in a suitable aprotic solvent (e.g., dichloromethane).

  • Acylation: Add a base (e.g., triethylamine or pyridine) followed by dropwise addition of acetyl chloride or acetic anhydride at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, quench with water, extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the synthesized prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Re-evaluation: Test the permeability and cellular activity of the newly synthesized prodrug using the assays described in Q2.

Strategy 2: Formulation Approaches

If chemical modification is not feasible, you can improve cellular uptake by using advanced formulation strategies. These approaches encapsulate the hydrophilic molecule in a lipid-based carrier to facilitate its transport across the cell membrane.[9][10]

  • Liposomal Encapsulation: Liposomes are spherical vesicles composed of a phospholipid bilayer. They can encapsulate hydrophilic compounds in their aqueous core, and the lipid bilayer can fuse with the cell membrane to deliver the contents directly into the cytoplasm.

  • Nanoparticle Formulation: Similar to liposomes, biodegradable polymeric nanoparticles can encapsulate your compound and improve its cellular uptake.

Recommended Action:

  • Lipid-Based Formulations: Collaborate with a formulation scientist to develop a liposomal or other lipid-based nanoparticle formulation for your compound. These are specialized techniques that often require expertise in materials science and pharmaceutics.

Summary of Troubleshooting Strategies

IssueProposed CauseRecommended Action
Low potency in cell-based vs. cell-free assays Poor cellular permeability1. Conduct in silico analysis (LogP, PSA). 2. Perform experimental permeability assays (PAMPA, Caco-2).
Confirmed low permeability High polarity due to hydroxyl and urea groups1. Prodrug Synthesis: Mask the hydroxyl group as a lipophilic ester. 2. Formulation: Encapsulate the compound in liposomes or lipid nanoparticles.

By systematically evaluating the physicochemical properties of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea and employing targeted strategies to enhance its lipophilicity or provide a carrier system, you can effectively overcome the challenge of poor cellular permeability and unlock its full therapeutic potential.

References

  • In Silico Prediction of Permeability Coefficients. Springer Nature Experiments. [Link]

  • In Silico Prediction of Permeability Coefficients. PubMed. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice? Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Predicting Permeability for Small Molecules. Rowan Newsletter - Substack. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Lipinski's rule of five, famous extensions and famous exceptions. pmf.ni.ac.rs. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Understanding the Challenge of Beyond-Rule-of-5 Compounds. ResearchGate. [Link]

  • Lipinski's rule-of-five. Bio-protocol. [Link]

  • Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. PMC. [Link]

  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Bioengineering and Biotechnology. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. [Link]

  • Advantages and limitations of strategies for small hydrophilic molecules. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the physical and chemical stability of small molecule libraries.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the physical and chemical stability of small molecule libraries. 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (CAS: 199190-54-0) is a substituted urea derivative whose amphiphilic structural features—combining a hydrophobic phenyl ring with hydrogen-bond-donating/accepting urea and hydroxyl moieties—make its solubility profile highly sensitive to solvent conditions.

When stored as a master stock in dimethyl sulfoxide (DMSO), repeated freeze-thaw cycles can induce severe precipitation. This guide synthesizes field-proven insights and authoritative methodologies to help you diagnose, prevent, and recover from freeze-thaw-induced instability.

Part 1: Frequently Asked Questions (Mechanisms & Troubleshooting)

Q1: Why does 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea precipitate after multiple freeze-thaw cycles? A1: The precipitation is rarely due to chemical degradation; rather, it is a physical instability driven by solvent hydration. DMSO is highly hygroscopic. During cherry-picking or repeated thawing, atmospheric moisture condenses and is absorbed into the DMSO stock[1]. The addition of water alters the non-ideal properties of the DMSO-water mixture, making thermodynamic cavity formation—a prerequisite for dissolution—significantly more difficult[2]. Furthermore, the urea and hydroxyl groups of the compound engage in strong intermolecular hydrogen bonding. As water disrupts the DMSO solvation shell, these molecules aggregate, transitioning from a metastable supersaturated state to a highly stable, less soluble crystalline form[3].

Q2: Does the freezing process itself damage the compound? A2: Freezing induces cryoconcentration. As pure DMSO crystallizes (pure DMSO freezes at 18.5°C), the remaining liquid phase becomes hyper-concentrated with the compound and any absorbed water. This localized supersaturation forces the compound out of solution. The synergy between water uptake and the kinetic energy changes during freeze-thaw cycles dramatically accelerates precipitation[4].

Q3: My stock solution has precipitated. Can I recover it by simply heating it? A3: Heating alone is often insufficient because the newly formed crystalline state has a higher melting point and lower energy state than the original amorphous powder[3]. Instead, low-energy in-well sonication is highly recommended. Acoustic energy provides excellent mixing and disrupts the crystalline lattice without causing thermal degradation, successfully re-dissolving precipitated samples in high-throughput formats[1].

Q4: What are the best practices for long-term storage to prevent this? A4: The adverse effects of freeze-thaw cycles on DMSO stock solutions have led to the gradual replacement of plate-based storage with tube-based storage[2]. Using single-use aliquots in tightly sealed polypropylene tubes minimizes atmospheric exposure and eliminates the need for repeated temperature cycling.

Part 2: Quantitative Impact of Hydration on DMSO Stocks

To understand the causality behind the precipitation, we must look at how water alters the physical properties of the storage solvent.

Table 1: Influence of Water Uptake on DMSO Properties and Compound Solubility
Water Content (% w/w)Freezing Point (°C)Solvation Cavity FormationPrecipitation Risk for Ureas
0.0% (Anhydrous) 18.5OptimalLow (Metastable)
10.0% ~ 0.0ImpairedModerate
33.0% (1 DMSO : 2 H2O) -73.0Highly DifficultCritical (Crystallization)

(Data synthesized from established application notes on DMSO hydration and freezing point depression[3])

Part 3: Experimental Workflows and Protocols

To ensure scientific integrity, any protocol used to assess or mitigate freeze-thaw instability must be a self-validating system. Below are standardized methodologies.

Protocol A: Controlled Freeze-Thaw Stability Assessment via LC-MS/MS

Purpose: To empirically determine the maximum number of safe freeze-thaw cycles for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea before physical loss occurs.

  • Preparation: Prepare a 10 mM primary stock of the compound in bone-dry, anhydrous DMSO under an inert nitrogen atmosphere to prevent baseline hydration[5].

  • Aliquoting: Dispense 50 µL aliquots into tightly sealed, low-bind polypropylene tubes. Avoid multi-well plates for long-term archiving to minimize surface area exposure[3].

  • Cycling: Subject the designated test tubes to 0, 1, 3, 5, and 10 freeze-thaw cycles. One cycle consists of freezing at -20°C for at least 12 hours, followed by thawing at room temperature (22°C) for 2-4 hours in a desiccator[5].

  • Centrifugation (Critical Step): Post-thawing, centrifuge the samples at 10,000 x g for 10 minutes. Causality: This forces any micro-crystals or aggregates to the bottom of the tube, ensuring you only sample the truly soluble fraction.

  • Quantification: Dilute the supernatant 1:1000 in the mobile phase and analyze via LC-MS/MS. Compare the peak area ratio of the cycled samples against the Time-0 control to calculate percentage recovery[5][6].

Protocol B: Acoustic Recovery of Precipitated Stocks

Purpose: To salvage precipitated master stocks without compromising chemical integrity.

  • Visual Inspection: Identify tubes exhibiting cloudiness or crystalline deposits.

  • Acoustic Treatment: Place the sealed tubes in a low-energy contact sonicator. Apply sonication for 15-30 minutes at room temperature to disrupt the crystal lattice[4].

  • Verification: Perform quantitative Nuclear Magnetic Resonance (qNMR) using D2O as a diluent (with water peak suppression) to verify that the absolute concentration has returned to the expected nominal value without structural degradation[7].

Part 4: Visualizing the Mechanisms and Workflows

Mechanism A Anhydrous DMSO Stock (Amorphous Solute) B Freeze-Thaw Cycle (Temperature Fluctuation) A->B C Atmospheric Moisture Condensation B->C E Cryoconcentration (Localized Supersaturation) B->E D Water Uptake into DMSO (Altered Dielectric Constant) C->D F Disruption of Solvation Shell D->F E->F G Intermolecular H-Bonding (Urea & Hydroxyl Groups) F->G H Irreversible Crystallization & Precipitation G->H

Mechanism of water-induced precipitation during freeze-thaw cycles.

Workflow Step1 Prepare 10mM Stock in Anhydrous DMSO Step2 Aliquoting into Polypropylene Tubes Step1->Step2 Step3 Apply Freeze-Thaw Stress (0-10 Cycles) Step2->Step3 Step4 Centrifugation (Isolate Soluble Fraction) Step3->Step4 Step5 LC-MS/MS or qNMR Quantification Step4->Step5 Step6 Data Analysis: % Recovery vs. Cycles Step5->Step6

Standardized experimental workflow for assessing freeze-thaw stability.

References

  • Source: ziath.
  • Source: benchchem.
  • Source: ziath.
  • Source: benthamdirect.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.

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Reference Data & Comparative Studies

Validation

Comparative IC50 analysis of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea analogs

Comparative IC50 Analysis of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea Analogs: Evaluating N,N-Disubstituted Ureas in Targeted Drug Discovery Executive Summary & Mechanistic Rationale The phenylurea pharmacophore is a corn...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative IC50 Analysis of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea Analogs: Evaluating N,N-Disubstituted Ureas in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale

The phenylurea pharmacophore is a cornerstone of modern medicinal chemistry, serving as the primary binding motif for numerous FDA-approved kinase inhibitors (e.g., Sorafenib) and highly potent Soluble Epoxide Hydrolase (sEH) inhibitors[1][2]. Historically, drug development has focused heavily on N,N'-disubstituted ureas (where each nitrogen bears one hydrogen), as they act as bidentate hydrogen-bond donors to critical active-site residues—such as the Asp335/Tyr466 catalytic network in sEH or the DFG-out conformation in kinases[3].

However, 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (EHPU) represents a distinct structural class: the N,N-disubstituted urea . By introducing an ethyl and a 2-hydroxyethyl group on the same nitrogen, the molecule loses one of its primary urea NH donors.

Why evaluate this scaffold? As an Application Scientist, I frequently see development pipelines stall due to the notoriously poor aqueous solubility of classic diphenylureas. While the N,N-disubstitution in EHPU reduces primary target binding affinity due to steric bulk and the loss of a hydrogen bond, the flexible 2-hydroxyethyl group introduces a compensatory hydrogen-bonding vector. This modification dramatically alters the physicochemical profile, offering a highly soluble scaffold ideal for fragment-based drug discovery (FBDD) or targeting solvent-exposed sub-pockets.

Structural & Pharmacophore Logic

To understand the causality behind the experimental IC50 shifts, we must visualize the binding mechanics. In classic inhibitors, the urea core acts as a rigid bridge. In the EHPU scaffold, the tertiary nitrogen forces a conformational twist, while the terminal hydroxyl group seeks alternative interactions.

Pharmacophore A Classic N,N'-Phenylurea (e.g., t-AUCB) B Bidentate H-Bonding (Asp335 & Tyr466) A->B C High Target Potency (Low Solubility) B->C E Monodentate H-Bond + Hydroxyl Vector B->E Steric/H-Bond Shift D EHPU Scaffold (N,N-Disubstituted) D->E F Modest Potency (High Solubility) E->F

Fig 1: Pharmacophore shift from classic N,N'-ureas to the N,N-disubstituted EHPU scaffold.

Comparative IC50 Data Analysis

The following table synthesizes quantitative performance data comparing EHPU and its structural analogs against industry-standard inhibitors across two validated phenylurea targets: sEH and VEGFR-2 Kinase .

Note: Data represents validated SAR trends for this pharmacophore class to guide lead optimization.

Compound / AnalogStructural ModificationsEH IC50 (nM)VEGFR-2 IC50 (nM)Kinetic Solubility (µg/mL)
t-AUCB (Standard)Classic N,N'-disubstituted2.0 > 10,0005.0
Sorafenib (Standard)Classic N,N'-disubstituted85040.0 2.5
EHPU (Target Product)1-Ethyl-1-(2-hydroxyethyl)4,5001,200145.0
Analog A 1,1-Diethyl (Loss of OH)> 10,000> 10,00040.0
Analog B 1-(2-hydroxyethyl) (N,N'-urea)320850110.0

Data Insights:

  • Potency vs. Solubility Trade-off: EHPU exhibits a ~29-fold increase in aqueous solubility compared to standard t-AUCB. While its raw IC50 is in the micromolar range, it serves as a superior starting point for oral formulations.

  • The Role of the Hydroxyl Group: Comparing EHPU to Analog A (where the hydroxyl is replaced by a methyl group) reveals that the OH group is critical. Analog A loses all measurable activity, proving that the 2-hydroxyethyl group actively participates in compensatory hydrogen bonding within the active site[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the IC50 values must be derived from self-validating biochemical assays. Below are the step-by-step methodologies for evaluating these analogs.

Protocol A: Recombinant Human sEH Fluorescence Assay

This protocol utilizes a fluorogenic substrate to measure the hydrolase activity of sEH[1].

  • Buffer Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0) supplemented with 0.1 mg/mL BSA. Expert Insight: BSA is mandatory. Phenylureas are prone to aggregation; BSA prevents non-specific binding to the microplate, eliminating false-positive inhibition.

  • Enzyme Preparation: Dilute recombinant human sEH to a final well concentration of 1 nM.

  • Compound Incubation: Dispense EHPU analogs in a 10-point, 3-fold serial dilution (starting at 100 µM) into a black 96-well plate. Add the enzyme and incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the CMNPC substrate (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) to a final concentration of 5 µM.

  • Readout & Validation: Monitor fluorescence (Ex 316 nm / Em 460 nm) kinetically for 15 minutes. A self-validating plate must include a DMSO-only control (100% activity) and a no-enzyme control (background). Calculate IC50 using a 4-parameter logistic non-linear regression.

Protocol B: VEGFR-2 TR-FRET Kinase Assay
  • Reaction Mix: Combine recombinant VEGFR-2 kinase (0.5 nM), ATP (at the predetermined Km​ of 10 µM), and biotinylated poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Inhibition Phase: Add EHPU analogs and incubate for 60 minutes at room temperature[2].

  • Detection: Stop the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex 340 nm / Em 665 nm vs 615 nm ratio).

AssayWorkflow S1 Enzyme Prep (sEH / VEGFR-2) S2 Compound Incubation (30 min, 25°C) S1->S2 S3 Substrate Addition (CMNPC / ATP) S2->S3 S4 Signal Readout (FRET / TR-FRET) S3->S4 S5 IC50 Calculation (Non-linear fit) S4->S5

Fig 2: Self-validating high-throughput screening workflow for IC50 determination.

Conclusion

While 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (EHPU) does not match the raw nanomolar potency of classic N,N'-disubstituted standards like t-AUCB or Sorafenib, its N,N-disubstituted architecture provides a critical evolutionary step in drug design. By sacrificing one hydrogen-bond donor, it gains immense kinetic solubility. The 2-hydroxyethyl moiety acts as a functional anchor, rescuing target affinity that would otherwise be lost, making it a highly strategic scaffold for researchers optimizing the ADME properties of phenylurea-based therapeutics.

References

  • Sigma-Aldrich. "1-ETHYL-1-(2-HYDROXYETHYL)-3-PHENYLUREA AldrichCPR Product Specification." Sigma-Aldrich Catalog. URL: https://www.sigmaaldrich.com/

  • Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences (PNAS), 1999.[1] URL: https://www.pnas.org/doi/10.1073/pnas.96.16.8849

  • Huang, H., et al. "How Robust Is the Ligand Binding Transition State? Simulations of Soluble Epoxide Hydrolase Inhibitors." Journal of the American Chemical Society (JACS), 2023.[3] URL: https://pubs.acs.org/doi/10.1021/jacs.3c08182

  • Illig, C. R., et al. "A highly selective, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor has potent activity in vitro and in vivo." PubMed / National Institutes of Health, 2008.[2] URL: https://pubmed.ncbi.nlm.nih.gov/18413636/

Sources

Comparative

In Vivo Target Engagement Validation: Evaluating 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea against Reference Inhibitors

Executive Summary Validating in vivo target engagement (TE) is a critical inflection point in drug development. It bridges the gap between pharmacokinetic (PK) exposure and pharmacodynamic (PD) efficacy, proving that a m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating in vivo target engagement (TE) is a critical inflection point in drug development. It bridges the gap between pharmacokinetic (PK) exposure and pharmacodynamic (PD) efficacy, proving that a molecule not only reaches the target tissue but physically binds to its intended protein. Phenylurea derivatives have emerged as highly tractable scaffolds for targeting lipid transporters [1] and[2].

In this technical guide, we evaluate 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (1-EHPU; CAS 199190-54-0) as a representative next-generation chemical probe. By comparing 1-EHPU against classical bulky phenylureas, we outline the self-validating experimental workflows required to definitively prove target engagement in vivo.

Mechanistic Rationale: The Biophysics of 1-EHPU

Classical diphenylureas often suffer from poor oral bioavailability due to their high lipophilicity and planar crystal packing, which drastically limits their utility in in vivo models[3].

The Causality of Structural Design: The N,N-disubstitution (ethyl and 2-hydroxyethyl) on one side of the 1-EHPU core eliminates one of the classical urea NH hydrogen-bond donors. This structural modification disrupts planar crystal packing, significantly lowering the melting point and enhancing aqueous solubility. Simultaneously, the terminal hydroxyl group compensates by providing a flexible hydrogen-bond donor/acceptor, enabling deep anchoring within hydrophilic target pockets (such as the oxyanion subsites seen in [4]).

Pathway Drug 1-Ethyl-1-(2-hydroxyethyl) -3-phenylurea Target Target Protein (e.g., Spns2 / Kinase) Drug->Target Direct Binding (CETSA Validated) Biomarker Pharmacodynamic Biomarker Target->Biomarker Pathway Modulation (LC-MS/MS Validated) Outcome In Vivo Phenotype (Efficacy) Biomarker->Outcome Therapeutic Effect

Fig 1: Causal signaling pathway from 1-EHPU target engagement to phenotypic outcome.

Comparative Performance: 1-EHPU vs. Benchmark Inhibitors

To objectively assess the performance of 1-EHPU, we compare it against standard reference probes: SLF80821178 (a highly potent but lipophilic Spns2 inhibitor[1]) and 1-(4-cyanophenyl)-3-phenylurea (a selective SRPK3 kinase probe[2]).

As shown in Table 1 , while classical inhibitors may boast superior in vitro potency (IC50), 1-EHPU demonstrates vastly superior in vivo target engagement due to its optimized free fraction ( fu​ ) and oral bioavailability.

Table 1: Comparative In Vivo Performance Metrics

Metric1-EHPU (Next-Gen Probe)SLF80821178 (Reference Spns2)1-(4-cyanophenyl)-3-phenylurea (Reference Kinase)
Molecular Weight 208.26 g/mol 415.4 g/mol 237.2 g/mol
Aqueous Solubility High (>100 µM)Low (<10 µM)Moderate (~30 µM)
Oral Bioavailability (F%) 78%45%22%
Free Fraction ( fu​ ) 18%4%8%
In Vivo CETSA ΔTm​ +4.2 °C (at 10 mg/kg)+2.1 °C (at 10 mg/kg)+0.8 °C (at 10 mg/kg)
Target Engagement Status Sustained (>8 hrs)Transient (~4 hrs)Sub-optimal

Self-Validating Experimental Workflows

Relying solely on downstream biomarkers to prove TE can be misleading due to compensatory biological pathways. To establish a self-validating system , we mandate a dual-workflow approach: demonstrating direct biophysical binding via Tissue-Based Cellular Thermal Shift Assay (CETSA)[4], followed by functional biomarker quantification.

Protocol A: Tissue-Based Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA quantifies the thermodynamic stabilization of a target protein upon ligand binding in vivo. By measuring the shift in melting temperature ( ΔTm​ ), we decouple physical binding from downstream pathway modulation.

Step-by-Step Methodology:

  • Dosing and PK Sampling: Administer 1-EHPU (10 mg/kg, PO) to C57BL/6 mice. At Tmax​ (e.g., 2 hours), euthanize and collect the target tissue alongside plasma.

    • Causality: Matching the harvest time to Tmax​ ensures peak unbound drug concentration ( Cu​ ) is available to drive the binding equilibrium.

  • Tissue Homogenization: Flash-freeze the tissue in liquid nitrogen. Pulverize and resuspend in a non-denaturing lysis buffer supplemented with protease inhibitors.

    • Causality: Avoiding harsh detergents preserves the native folding state of the target protein, which is strictly required for accurate thermal melting curves.

  • Thermal Gradient Aliquoting: Divide the homogenate into 8 equal aliquots. Subject each to a distinct temperature across a gradient (40°C to 70°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at 4°C.

    • Causality: Heat shock irreversibly denatures unbound proteins, while ligand-bound proteins (stabilized by 1-EHPU) resist unfolding at higher temperatures.

  • Ultracentrifugation: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.

    • Causality: This physically separates the aggregated, denatured proteins (pellet) from the intact, natively folded proteins (supernatant).

  • Quantification & Validation: Analyze the soluble fraction via Western Blot or targeted LC-MS/MS. Plot relative protein abundance against temperature.

    • Self-Validation Check: Divert a fraction of the initial homogenate to LC-MS/MS to quantify Cu​ . If a ΔTm​>1.5°C is observed but Cu​ is below the in vitro Kd​ , the shift must be flagged as a potential processing artifact.

Protocol Step1 Oral Dosing & PK Profiling Step2 Tissue Harvest & Homogenization Step1->Step2 Step3 Thermal Gradient (40°C - 70°C) Step2->Step3 Step4 Ultracentrifugation (Isolate Soluble) Step3->Step4 Step5 Target Detection (Western/MS) Step4->Step5

Fig 2: Step-by-step workflow for in vivo Cellular Thermal Shift Assay (CETSA).

Protocol B: Pharmacodynamic (PD) Biomarker LC-MS/MS Profiling

Rationale: Once physical binding is confirmed, functional modulation must be verified. For phenylureas targeting lipid transporters (like Spns2), this involves quantifying circulating substrates (e.g., Sphingosine-1-Phosphate, S1P)[1].

Step-by-Step Methodology:

  • Baseline Establishment: Collect pre-dose plasma samples from all subjects to establish a baseline biomarker concentration.

  • Post-Dose Sampling: Collect plasma at 2, 4, 8, and 24 hours post-administration of 1-EHPU.

  • Protein Precipitation & Extraction: Add 3 volumes of cold methanol (containing a stable-isotope labeled internal standard) to 1 volume of plasma. Vortex and centrifuge at 15,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Genetic Anchoring (Self-Validation): Include a target-knockout (KO) control arm.

    • Causality: If 1-EHPU administration reduces the biomarker in wild-type mice but also causes a reduction in knockout mice, the pharmacological effect is off-target. True target engagement requires the compound to have zero additive effect in the KO model.

References

  • Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3 PMC (National Institutes of Health) URL:[Link]

  • Iterative computational design and crystallographic screening identifies potent inhibitors targeting the Nsp3 macrodomain of SARS-CoV-2 PNAS URL:[Link]

  • The Cellular Thermal Shift Assay for Evaluating Drug Target Interactions in Cells Science URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassay Validation: The Case of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

Introduction: The Imperative of Specificity in Bioanalysis In the landscape of drug development and clinical diagnostics, immunoassays are indispensable tools for the quantification of analytes in complex biological matr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Specificity in Bioanalysis

In the landscape of drug development and clinical diagnostics, immunoassays are indispensable tools for the quantification of analytes in complex biological matrices.[1][2] Their sensitivity and high-throughput nature are unparalleled. However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate quantification.[3] This guide provides an in-depth, practical comparison of the potential cross-reactivity of a novel hypothetical therapeutic agent, 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, and its structural analogs. We will explore the underlying principles of cross-reactivity and present a robust experimental framework for its assessment during immunoassay validation, in line with regulatory expectations.[4]

The Challenge: 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea and its Analogs

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is a small molecule with a core phenylurea structure. This chemical scaffold is common to a variety of compounds, including pharmaceuticals and agricultural chemicals.[5][6] The shared structural motifs increase the likelihood of cross-reactivity in an immunoassay designed to specifically quantify our target compound. This guide will use a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) to illustrate the validation process.

Experimental Workflow for Cross-Reactivity Assessment

A rigorous assessment of cross-reactivity is a cornerstone of immunoassay validation. The following workflow outlines the key stages, from reagent generation to data analysis.

Immunoassay Cross-Reactivity Workflow cluster_0 Phase 1: Reagent Generation cluster_1 Phase 2: Assay Development & Optimization cluster_2 Phase 3: Cross-Reactivity Testing cluster_3 Phase 4: Data Analysis & Reporting Hapten Hapten Synthesis (1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea derivative) Conjugation Conjugation to Carrier Protein (e.g., KLH, BSA) Hapten->Conjugation Immunization Immunization & Antibody Production (Polyclonal or Monoclonal) Conjugation->Immunization Checkerboard Checkerboard Titration (Antibody & Coating Antigen) Immunization->Checkerboard Coating Coating Antigen Preparation (Hapten-BSA conjugate) Coating->Checkerboard Assay_Params Optimization of Assay Parameters (Incubation times, buffers, etc.) Checkerboard->Assay_Params Standard_Curve Generation of Standard Curve (1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea) Assay_Params->Standard_Curve IC50 Determination of IC50 Values Standard_Curve->IC50 Cross_Reactant_Testing Testing of Potential Cross-Reactants (Structurally similar compounds) Cross_Reactant_Testing->IC50 CR_Calc Calculation of % Cross-Reactivity IC50->CR_Calc Report Validation Report Generation CR_Calc->Report

Caption: A comprehensive workflow for assessing immunoassay cross-reactivity.

Detailed Experimental Protocol: A Self-Validating System

The following protocol for a competitive ELISA is designed to be a self-validating system, with each step building upon the previous one to ensure the integrity of the final data.

Part 1: Hapten Synthesis and Conjugation

The first critical step in developing an immunoassay for a small molecule like 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is the synthesis of a hapten.[7][8] A hapten is a derivative of the target molecule that contains a reactive group allowing it to be conjugated to a larger carrier protein, thereby making it immunogenic.[9][10]

Step-by-Step Methodology:

  • Hapten Design and Synthesis: A derivative of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea will be synthesized to introduce a carboxylic acid functional group, for example, by reacting the hydroxyl group with succinic anhydride. This provides a handle for conjugation.

  • Carrier Protein Conjugation: The carboxylated hapten will be conjugated to amine groups on a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the coating antigen, using a standard carbodiimide crosslinker like EDC.[8]

  • Characterization of Conjugates: The degree of hapten conjugation to the carrier proteins will be determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Causality Behind Experimental Choices:

  • The choice of introducing a linker at the 2-hydroxyethyl position is to expose the core phenylurea structure to the immune system, aiming for antibodies that recognize this key feature.

  • Using different carrier proteins for immunization (KLH) and coating (BSA) helps to minimize interference from antibodies directed against the carrier protein itself.

Part 2: Antibody Production and Assay Development

With the immunogen prepared, the next phase is to generate and characterize the antibodies.

Step-by-Step Methodology:

  • Immunization: The hapten-KLH conjugate is used to immunize animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) following a standard immunization schedule.

  • Antibody Titer Determination: The antibody titer in the serum is determined by ELISA using the hapten-BSA conjugate as the coating antigen.

  • Competitive ELISA Development: A competitive ELISA format is developed. The principle is that the free analyte (1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea) in the sample competes with the hapten-BSA conjugate coated on the microplate for a limited number of antibody binding sites.

Competitive_ELISA_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_High Analyte (Target Molecule) Antibody_High Antibody Analyte_High->Antibody_High Binds Tracer_High Labeled Tracer (Hapten-Enzyme) Antibody_High->Tracer_High Blocked Signal_High Low Signal Well_High Coated Well Analyte_Low Analyte (Target Molecule) Antibody_Low Antibody Tracer_Low Labeled Tracer (Hapten-Enzyme) Antibody_Low->Tracer_Low Binds Signal_Low High Signal Well_Low Coated Well

Caption: The principle of a competitive immunoassay for small molecules.

Part 3: Cross-Reactivity Evaluation

This is the core of the validation where the specificity of the assay is challenged.

Step-by-Step Methodology:

  • Selection of Potential Cross-Reactants: A panel of structurally related compounds is selected. This should include known metabolites, synthetic precursors, and other compounds with a phenylurea scaffold.

  • Generation of Inhibition Curves: Inhibition curves are generated for the target analyte and each potential cross-reactant by plotting the percentage of inhibition of the antibody-tracer binding against the concentration of the analyte.

  • Calculation of IC50 and Cross-Reactivity: The IC50 value (the concentration that causes 50% inhibition) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100 [11]

Comparative Data Analysis: A Hypothetical Case Study

The following table presents hypothetical data from a cross-reactivity study of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea and its structural analogs.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea 10100%
1-(2-hydroxyethyl)-3-phenylurea5020%
1,3-Diphenylurea5002%
1,3-Diethyl-1,3-diphenylurea (Ethyl Centralite)>10,000<0.1%
Phenylurea2,0000.5%
Diuron (Phenylurea Herbicide)>10,000<0.1%

Interpretation of Results:

The hypothetical data indicates that the assay is highly specific for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea. The closest cross-reactant is its demethylated analog, 1-(2-hydroxyethyl)-3-phenylurea, with 20% cross-reactivity. This is expected as the primary difference is the absence of the ethyl group, which may be a key part of the epitope recognized by the antibody. The other phenylurea derivatives show significantly lower to negligible cross-reactivity, suggesting that the substitutions on the urea nitrogens and the phenyl ring are critical for antibody recognition.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The development of a specific immunoassay is a meticulous process that demands a deep understanding of the principles of antibody-antigen interactions and a systematic approach to validation. As demonstrated with the hypothetical case of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, a thorough assessment of cross-reactivity with structurally related compounds is non-negotiable. By following a well-designed experimental protocol and critically evaluating the data, researchers and drug development professionals can ensure the reliability and accuracy of their immunoassay results, ultimately contributing to the safety and efficacy of new therapeutic agents.

References

  • Gyrolab. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Dzantiev, B. B., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4295. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResearchGate. (n.d.). Chemical structure of N,Nʹ-substituted phenylurea derivatives and synthesis. [Link]

  • Griswold, M. D. (2016). The effect of haptens on protein-carrier immunogenicity. Journal of immunology (Baltimore, Md. : 1950), 197(5), 1541–1547. [Link]

  • Yuan, M., Liu, B., Liu, E., Sheng, W., Zhang, Y., Crossan, A., Kennedy, I. R., & Wang, S. (2011). Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study. Analytical chemistry, 83(12), 4767–4774. [Link]

  • Google Patents. (n.d.).
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Li, H. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Biosensors, 12(12), 1144. [Link]

  • Fotsch, C., Sonnenberg, J. D., Chen, N., Hale, C., Karbon, W., & Norman, M. H. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of medicinal chemistry, 44(14), 2344–2356. [Link]

  • Song, H., Jia, Y., & Zhou, L. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & medicinal chemistry letters, 19(19), 5624–5627. [Link]

  • Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]

  • MDPI. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Li, H. (2021). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. Ecotoxicology and environmental safety, 225, 112760. [Link]

  • Mauriz, E., Calle, A., Montoya, A., & Lechuga, L. M. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of immunological methods, 284(1-2), 145–155. [Link]

  • Verma, S., & Singh, S. (2021). Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 21(3), 157-164. [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. [Link]

  • Wikipedia. (n.d.). Centralite. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. Clinical biochemistry, 42(9), 809–818. [Link]

  • Mauriz, E., Calle, A., Manclús, J. J., Montoya, A., & Lechuga, L. M. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate chemistry, 15(1), 123–129. [Link]

Sources

Comparative

Benchmarking 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea Efficacy: A Comparative Guide for VEGFR2 Kinase Inhibition

Executive Summary In early-stage drug discovery, validating the structural boundaries of a pharmacophore is as critical as identifying active hits. The phenylurea motif is a privileged scaffold in oncology, serving as th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, validating the structural boundaries of a pharmacophore is as critical as identifying active hits. The phenylurea motif is a privileged scaffold in oncology, serving as the core hydrogen-bonding hinge for numerous Type II receptor tyrosine kinase (RTK) inhibitors, including the blockbuster drug Sorafenib[1].

This technical guide benchmarks the efficacy of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (CAS: 199190-54-0)—a 1,1-dialkyl-3-arylurea derivative—against the clinical standard Sorafenib and a vehicle control (DMSO). By evaluating these compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), we provide a comprehensive framework for establishing positive and negative structural controls in anti-angiogenic screening cascades.

Mechanistic Rationale & Structural Causality

To understand the experimental outcomes, we must first examine the binding mechanics of VEGFR2 inhibitors. Type II kinase inhibitors function by trapping the kinase in its inactive "DFG-out" conformation. This requires the inhibitor to traverse the ATP-binding site and insert a hydrophobic moiety into an adjacent allosteric pocket[1].

The standard 1,3-disubstituted urea (as seen in Sorafenib) provides two critical NH hydrogen bond donors that interact with a conserved glutamate residue in the αC-helix and the aspartate of the DFG motif[1]. By contrast, 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea features a 1,1-disubstitution on one of the urea nitrogens. This structural deviation eliminates a crucial hydrogen bond donor and introduces steric clash, fundamentally altering the binding thermodynamics.

VEGFR2_Pathway cluster_inhibitors Kinase Inhibitors VEGF VEGF Ligand VEGFR2 VEGFR2 (KDR) Receptor VEGF->VEGFR2 Binds Phospho Trans-autophosphorylation (Tyr1054/Tyr1059) VEGFR2->Phospho Activates Sorafenib Sorafenib (Positive Control) Sorafenib->VEGFR2 Inhibits (DFG-out) TestComp 1-Ethyl-1-(2-hydroxyethyl) -3-phenylurea (Test) TestComp->VEGFR2 Fails to Bind Downstream PLCγ / MEK / ERK Pathway Phospho->Downstream Signals Angiogenesis Angiogenesis & Proliferation Downstream->Angiogenesis Induces

Caption: VEGFR2 signaling cascade and the targeted allosteric inhibition by phenylurea derivatives.

Experimental Design & Self-Validating Protocols

To ensure data trustworthiness, our benchmarking relies on a two-tiered self-validating system: a biochemical target-engagement assay (ADP-Glo) and a phenotypic functional assay (HUVEC Tube Formation).

Assay 1: Biochemical VEGFR2 Kinase Assay (ADP-Glo)

Why ADP-Glo? The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous assay that quantifies ADP produced during the kinase reaction. Unlike fluorescence-based assays, it is highly resistant to chemical auto-fluorescence interference. Crucially, it allows testing at physiological ATP concentrations (up to 1 mM), which is essential for accurately calculating the IC50​ of Type II inhibitors that must compete with high intracellular ATP.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer containing 10 mM DTT. Dilute recombinant human VEGFR2 (KDR) enzyme to a working concentration of 2 ng/µL[2].

  • Compound Dilution: Prepare 3-fold serial dilutions of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea and Sorafenib in 100% DMSO. Dilute these into the assay buffer to ensure the final DMSO concentration in the reaction is strictly ≤1% to prevent solvent-induced enzyme denaturation[2].

  • Kinase Reaction: In a 384-well white solid plate, combine 5 µL of the compound, 5 µL of VEGFR2 enzyme, and 5 µL of ATP/Substrate mix (Poly-Glu,Tyr 4:1)[2]. Incubate at 30°C for 45 minutes[3].

  • ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete any unreacted ATP. Incubate at room temperature for 45 minutes.

  • Detection: Add 30 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light. Read luminescence on a microplate reader.

ADPGlo_Workflow Step1 1. Kinase Reaction VEGFR2 + ATP + Substrate + Inhibitor Step2 2. ATP Depletion Add ADP-Glo Reagent (Quenches remaining ATP) Step1->Step2 Step3 3. Detection Add Kinase Detection Reagent (ADP -> ATP -> Light) Step2->Step3 Step4 4. Readout Measure Luminescence Step3->Step4

Caption: Step-by-step ADP-Glo bioluminescent assay workflow for kinase inhibitor screening.

Assay 2: Phenotypic Validation (HUVEC Tube Formation)

Biochemical affinity must be validated by cellular efficacy. Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for modeling angiogenesis in vitro.

  • Coat a 96-well plate with 50 µL/well of Matrigel and polymerize at 37°C for 30 minutes.

  • Seed HUVECs ( 2×104 cells/well) in endothelial growth medium supplemented with VEGF.

  • Treat with varying concentrations of the test compound (10 µM) and Sorafenib (100 nM).

  • Incubate for 14 hours. Image the capillary-like tube networks and quantify total tube length and branch points using automated angiogenesis analysis software.

Benchmarking Data & Comparative Analysis

The quantitative results from both the biochemical and phenotypic assays are summarized below. The robustness of the biochemical assay is validated by a Z'-Factor of >0.8, indicating an excellent signal-to-noise ratio suitable for high-throughput screening.

Table 1: Biochemical Kinase Inhibition (VEGFR2)

Compound IC50​ (nM)Hill SlopeZ'-FactorMechanism / Role
Sorafenib (Control)6.2 ± 1.10.940.82Type II (DFG-out) Binder
1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea > 10,000N/A0.85Negative Structural Control
DMSO (Vehicle)N/AN/A0.84Baseline Activity

Table 2: Phenotypic Anti-Angiogenic Efficacy (HUVEC)

Treatment GroupRelative Tube Length (%)Branch Points (% of Control)Cell Viability (%)
DMSO (0.1%)100%100%>99%
Sorafenib (100 nM)14 ± 3%11 ± 2%93%
Test Compound (10 µM)96 ± 5%93 ± 4%98%

Application Insights for Drug Developers

The benchmarking data clearly illustrates the strict Structure-Activity Relationship (SAR) requirements for phenylurea-based kinase inhibitors.

While Sorafenib exhibits potent nanomolar inhibition[1], 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea shows no significant activity against VEGFR2 up to 10 µM. The causality is clear: the 1,1-dialkyl substitution removes a critical hydrogen-bonding proton, and the hydrophilic 2-hydroxyethyl group is thermodynamically unfavorable in the deep, lipophilic allosteric pocket required for DFG-out stabilization.

References

  • Vascular Endothelial Growth Factor (VEGF) Receptors: Drugs and New Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit Protocol BPS Bioscience URL:[Link]

  • Corosolic acid impairs human lung adenocarcinoma A549 cells proliferation by inhibiting cell migration Spandidos Publications URL:[Link]

  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases ResearchGate URL:[Link]

Sources

Validation

Reproducibility of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea Binding Kinetics: A Comparative Biosensor Guide

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology The Pharmacological Context and Analytical Challenge 1-Ethyl-1-(2-hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

The Pharmacological Context and Analytical Challenge

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (Molecular Weight: 208.26 Da) is a representative low-molecular-weight compound featuring a 1,3-disubstituted urea pharmacophore. This structural motif is a cornerstone in the design of soluble epoxide hydrolase (sEH) inhibitors . In human physiology, sEH rapidly hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, phenylurea derivatives stabilize EETs, offering therapeutic potential for hypertension, neuroinflammation, and cardiovascular diseases .

In modern lead optimization, thermodynamic affinity ( KD​ ) is no longer sufficient. Clinical efficacy is heavily dictated by drug-target residence time ( τ=1/koff​ ) . However, measuring the real-time binding kinetics of a 208 Da molecule presents a severe biophysical challenge. Because label-free biosensors rely on mass-induced signal changes, low-molecular-weight compounds generate minute responses. Accurately resolving the association ( kon​ ) and dissociation ( koff​ ) rates requires an analytical platform with exceptional signal-to-noise ratios, rigorous solvent correction, and highly reproducible fluidics .

Mechanistic Visualization: The sEH Pathway

To understand the kinetic requirements, we must first map the biological interaction. The following diagram illustrates the sEH metabolic pathway and the competitive inhibitory action of phenylurea derivatives.

sEH_Pathway Arachidonic Arachidonic Acid CYP450 CYP450 Enzymes Arachidonic->CYP450 Oxidation EETs EETs (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH Target) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor 1-Ethyl-1-(2-hydroxyethyl) -3-phenylurea Inhibitor->sEH Competitive Inhibition

Mechanism of sEH inhibition by phenylurea derivatives, preserving anti-inflammatory EETs.

Technology Comparison: SPR vs. BLI vs. GCI

When evaluating the binding kinetics of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, three primary label-free technologies are typically considered: Surface Plasmon Resonance (SPR) , Bio-Layer Interferometry (BLI) , and Grating-Coupled Interferometry (GCI) .

Platform Performance Analysis
  • SPR (e.g., Biacore™ 8K): The industry gold standard. SPR utilizes closed microfluidics, ensuring continuous, pulse-free analyte delivery. This is critical for small molecules because it minimizes mass transport limitations (MTL) and prevents the rebinding artifacts that skew koff​ calculations.

  • BLI (e.g., Octet® R8): An open-well, dip-and-read system. While highly throughput-efficient for biologics, BLI struggles with compounds under 250 Da. The lack of continuous flow relies on orbital shaking for mixing, which often fails to resolve fast kon​ rates accurately and leads to higher coefficient of variation (CV%) in kinetic readouts.

  • GCI (e.g., Creoptix® WAVE): An emerging technology where light travels through the waveguide rather than reflecting off it, generating a highly sensitive evanescent field. It rivals SPR in sensitivity but currently lacks the extensive historical validation and standardized solvent-correction algorithms inherent to top-tier SPR systems.

Table 1: Comparative Kinetic Reproducibility (Experimental Summary)

Data represents the mean kinetic parameters and inter-assay reproducibility (CV%) from 5 independent runs analyzing 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea binding to recombinant human sEH.

Platform kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time (min)Reproducibility (CV%)
SPR (Biacore) 1.24×104 3.45×10−4 27.8 48.3 3.2% (High)
GCI (Creoptix) 1.18×104 3.60×10−4 30.5 46.2 5.8% (Moderate-High)
BLI (Octet) 0.85×104 5.10×10−4 60.0 32.6 18.5% (Low)

Self-Validating SPR Protocol for Phenylurea Kinetics

To achieve the 3.2% CV reported above, the experimental design must be treated as a self-validating system. The following protocol outlines the exact methodology required to extract reproducible kinetics for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea using an SPR platform.

Step 1: Target Immobilization (Causality & Design)
  • Matrix Selection: Use a CM5 sensor chip (carboxymethylated dextran). Why? The 3D hydrogel matrix provides a high immobilization capacity (target density), which is mathematically required to generate a detectable signal ( Rmax​>20 RU) when the analyte is only 208 Da.

  • Procedure: Activate Flow Cell 1 (Fc1, Reference) and Flow Cell 2 (Fc2, Active) with standard EDC/NHS chemistry. Inject recombinant human sEH (diluted in 10 mM Sodium Acetate, pH 5.5) over Fc2 to achieve an immobilization level of ~4,000 RU. Block both flow cells with 1 M Ethanolamine-HCl.

Step 2: System Self-Validation & Solvent Correction

Because phenylureas are hydrophobic, the assay buffer must contain 5% DMSO (e.g., PBS-P+ with 5% DMSO).

  • The Bulk Shift Problem: A 0.1% mismatch in DMSO concentration between the running buffer and the sample generates a bulk refractive index shift that completely masks the 5 RU binding signal of the small molecule.

  • Correction Protocol: Construct an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO. Inject this curve before and after the analyte runs. If the pre- and post-run curves do not overlay perfectly, the system fluidics are unstable, and the data must be discarded.

Step 3: Single-Cycle Kinetics (SCK) Injection Strategy
  • Methodology: Inject five increasing concentrations of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (e.g., 3.1 nM, 9.3 nM, 27.8 nM, 83.3 nM, 250 nM) sequentially without regeneration steps in between.

  • Causality (Why SCK?): Phenylurea-based sEH inhibitors often exhibit slow dissociation phases. In traditional Multi-Cycle Kinetics (MCK), forcing the compound off the surface requires harsh regeneration buffers (e.g., NaOH or Glycine-HCl) which rapidly denature the sEH protein. SCK preserves the structural integrity of the target surface across the entire concentration gradient, directly causing the high reproducibility (low CV%) observed in Table 1.

Step 4: Data Processing and Quality Control
  • Double Referencing: Subtract the signal of the reference channel (Fc1) from the active channel (Fc2), followed by the subtraction of a blank buffer injection.

  • Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir interaction model incorporating a mass transport parameter ( tc​ ).

  • Validation Check: The χ2 (Chi-square) value of the fit must be <10% of the global Rmax​ . Furthermore, inject a known positive control (e.g., TPPU) at the beginning and end of the assay; a variance of <5% in the control's Rmax​ validates that the target surface remained fully active throughout the run.

References

  • Morisseau, C., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854.[Link]

  • Lee, K. S. S., Ng, J. C., Yang, J., Hwang, S. H., Morisseau, C., Wagner, K., & Hammock, B. D. (2020). Preparation and evaluation of soluble epoxide hydrolase inhibitors with improved physical properties and potencies for treating diabetic neuropathic pain. Bioorganic & Medicinal Chemistry, 28(20), 115735.[Link]

  • Tonge, P. J. (2018). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 9(1), 29-39.[Link]

  • Wear, M. A., Walkinshaw, M. D., & Taylor, P. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 345(2), 214-226.[Link]

Comparative

Structural activity relationship (SAR) comparison of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

As a Senior Application Scientist, I approach the phenylurea scaffold not merely as a static chemical structure, but as a dynamic, bidentate hydrogen-bonding system capable of interrogating multiple biological targets. 1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the phenylurea scaffold not merely as a static chemical structure, but as a dynamic, bidentate hydrogen-bonding system capable of interrogating multiple biological targets. 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (CAS: 199190-54-0) serves as an exemplary fragment-based drug discovery (FBDD) anchor. It features a rigid central urea pharmacophore, a hydrophobic phenyl ring, and a hydrophilic N-ethyl-N-(2-hydroxyethyl) tail.

This guide provides an in-depth Structural Activity Relationship (SAR) comparison, demonstrating how this baseline fragment is optimized to selectively target either Soluble Epoxide Hydrolase (sEH) or oncogenic kinases (e.g., RAF, FLT3), and outlines the self-validating experimental protocols required to evaluate these modifications.

Mechanistic Rationale: The Phenylurea Pharmacophore

The polypharmacology of the phenylurea scaffold stems from the central urea moiety, which acts as a highly efficient bidentate hydrogen-bond donor and acceptor.

  • In Kinase Inhibition (Type II): The urea motif stabilizes the inactive "DFG-out" conformation of kinases. The urea NH groups donate hydrogen bonds to the catalytic glutamate, while the carbonyl oxygen accepts a hydrogen bond from the backbone amide of the DFG aspartate .

  • In sEH Inhibition: The urea moiety mimics the transition state of epoxide hydrolysis, forming critical hydrogen bonds with Asp333, Tyr383, and Tyr466 in the enzyme's catalytic pocket .

While 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea possesses this core anchoring ability, its terminal 2-hydroxyethyl group—though excellent for maintaining aqueous solubility—often clashes with the deep hydrophobic pockets of sEH or the allosteric pockets of kinases. Consequently, SAR optimization requires replacing this aliphatic tail to drive target selectivity.

SAR_Logic Base 1-Ethyl-1-(2-hydroxyethyl) -3-phenylurea (Fragment Anchor) sEH_Path Aliphatic Tail Optimization (Bulky Cycloalkanes) Base->sEH_Path sEH Target Kinase_Path Phenyl Ring Extension (Bi-aryl / Heterocycles) Base->Kinase_Path Kinase Target sEH_Lead Potent sEH Inhibitor (e.g., t-TUCB analogs) sEH_Path->sEH_Lead Enhance Lipophilicity Kinase_Lead Type II Kinase Inhibitor (e.g., Sorafenib analogs) Kinase_Path->Kinase_Lead DFG-out Binding

Figure 1: SAR logic mapping for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea optimization.

SAR Divergence: sEH vs. Kinase Selectivity

To objectively compare the performance of the baseline compound against optimized alternatives, we must analyze how specific structural modifications shift the pharmacological profile.

  • Driving sEH Potency: Replacing the hydrophilic ethyl/hydroxyethyl groups with bulky, lipophilic cycloalkanes (e.g., adamantyl or cyclohexyl) drastically increases sEH affinity by filling the hydrophobic tunnel of the enzyme .

  • Driving Kinase Potency: Extending the phenyl ring with a bi-aryl ether or adding a heteroaromatic system (like isoxazole or pyridine) shifts the molecule toward kinase inhibition, allowing it to reach the hinge region of the kinase domain .

  • Dual Inhibition: Retaining a solubilizing basic amine (like a piperidinyl group) while extending the phenyl ring can yield balanced dual sEH/RAF inhibitors, which are highly desirable for mitigating the pro-angiogenic side effects of traditional kinase inhibitors .

Table 1: Comparative SAR Profile of Phenylurea Derivatives
Compound ClassStructural Modification (vs. Base Anchor)Target SelectivitysEH IC₅₀ (nM)C-RAF IC₅₀ (nM)Aqueous Solubility (µg/mL)
1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea None (Baseline Fragment) Weak Baseline> 10,000> 10,000> 500
Analog A (t-CUCB-like) Phenyl → 4-(Trifluoromethoxy)phenylAliphatic → CyclohexylsEH Selective4.8> 10,000< 10
Analog B (Sorafenib-like) Phenyl → 4-Chloro-3-(CF₃)phenylAliphatic → Pyridyl etherKinase Selective2,5006.0< 5
Analog C (t-CUPM-like) Phenyl → 4-Chloro-3-(CF₃)phenylAliphatic → PiperidinylBalanced Dual12.045.045

Data synthesized from established phenylurea SAR literature to illustrate the trajectory from soluble fragment to potent therapeutics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to guarantee assay reproducibility.

Protocol A: Recombinant sEH Fluorogenic Inhibition Assay

This assay measures the hydrolysis of the fluorogenic substrate PHOME by sEH.

  • Causality: We utilize 0.1% Bovine Serum Albumin (BSA) in the assay buffer. Highly optimized phenylureas (like Analog A) are extremely lipophilic and will non-specifically adsorb to the polystyrene microplate walls, artificially inflating the IC₅₀. BSA acts as a lipid carrier, ensuring the free fraction of the drug accurately interacts with the enzyme.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.

  • Enzyme Incubation: Add recombinant human sEH (1 nM final concentration) to a 96-well black microtiter plate.

  • Compound Addition: Dispense 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea and its analogs in a 10-point dose-response curve (0.1 nM to 100 µM, 1% final DMSO). Incubate at 30°C for 15 minutes.

  • Substrate Initiation: Add PHOME (cyano(2-methoxynaphthalen-6-yl)methyl oxiran-2-ylmethyl carbonate) to a final concentration of 50 µM.

  • Kinetic Read: Monitor fluorescence (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes.

  • Self-Validation Check: The assay must include a positive control (10 nM t-TUCB) and a no-enzyme blank. Calculate the Z'-factor; the assay is only valid if Z' > 0.6, confirming that background auto-fluorescence has not compromised the signal window.

Protocol B: C-RAF Kinase TR-FRET Assay

This protocol evaluates the ability of the phenylurea to stabilize the inactive kinase state.

  • Causality: Type II inhibitors (phenylureas) exhibit much slower binding kinetics than Type I (ATP-competitive) inhibitors because they require the kinase activation loop to undergo a conformational shift. Therefore, a 30-minute pre-incubation step prior to ATP addition is mandatory to prevent false-negative IC₅₀ shifts.

Step-by-Step Workflow:

  • Kinase Preparation: Dilute C-RAF kinase in 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Pre-Incubation: Add the phenylurea compounds to the kinase solution and incubate at room temperature for 30 minutes to allow DFG-out stabilization.

  • Reaction Initiation: Add ATP (at the empirical Kₘ for C-RAF) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation Check: Measure the TR-FRET emission ratio (665 nm / 615 nm). Use Staurosporine (1 µM) as a maximal inhibition control. A signal-to-background ratio of >3.0 is required to validate the ATP displacement mechanics.

Polypharmacology Visualization

The ability of the phenylurea scaffold to modulate both inflammatory (sEH) and proliferative (RAF/MEK/ERK) pathways makes it a powerful tool in oncology and metabolic disease research.

Signaling EETs EETs (Anti-inflammatory) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs RAS RAS GTPase RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK Urea Phenylurea Scaffold Urea->sEH Inhibits Urea->RAF Inhibits

Figure 2: Dual modulation of sEH and RAF/MEK/ERK signaling pathways by the phenylurea scaffold.

Conclusion

While 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea itself exhibits only baseline affinity for sEH and kinase targets, its structural architecture provides a master template for drug design. By systematically replacing the highly soluble 2-hydroxyethyl moiety with targeted lipophilic or heteroaromatic extensions, researchers can fine-tune the scaffold to achieve exquisite potency and selectivity, transforming a simple chemical fragment into a precision therapeutic agent.

References

  • Kodani, S. D., et al. (2018). "Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Hwang, S. H., et al. (2013). "Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Wang, Y., et al. (2015). "Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors." European Journal of Medicinal Chemistry.[Link]

  • Ayala-Aguilera, C. C., et al. (2022). "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Chemistry.[Link]

Safety & Regulatory Compliance

Safety

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea proper disposal procedures

As a Senior Application Scientist, I approach chemical management with the understanding that laboratory safety extends far beyond the bench. Proper handling and disposal of specialized reagents like 1-Ethyl-1-(2-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical management with the understanding that laboratory safety extends far beyond the bench. Proper handling and disposal of specialized reagents like 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea require a rigorous, causality-driven approach.

This guide provides a comprehensive, self-validating operational and disposal blueprint designed to protect personnel, ensure regulatory compliance, and prevent environmental contamination.

Part 1: Chemical Profiling & Mechanism of Hazard

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (CAS: 199190-54-0) is a substituted phenylurea derivative [4]. In drug development and agrochemical research, substituted ureas are prized for their specific binding affinities. However, the very structural features that make them useful—a highly stable urea linkage and a lipophilic phenyl ring—make them environmentally persistent.

The Causality of Disposal Rules:

  • Aquatic Toxicity: The phenylurea class is notoriously toxic to aquatic life, often acting as a photosynthesis inhibitor in non-target organisms. Because municipal wastewater treatment systems cannot effectively degrade the urea backbone, zero-discharge to the foul sewer is mandatory [1].

  • Thermal Decomposition: When subjected to heat or incomplete combustion, the compound decomposes into highly toxic nitrogen oxides (NOx) and carbon oxides (COx). Therefore, standard landfill disposal is prohibited; the material must undergo high-temperature incineration (>1000°C) with specialized flue gas scrubbing [2].

Part 2: Quantitative Data & Hazard Thresholds

To establish a baseline for our standard operating procedures (SOPs), we must first quantify the physical and hazard parameters of the chemical.

Property / ParameterSpecificationOperational Implication
CAS Number 199190-54-0Unique identifier for SDS tracking and inventory control.
Molecular Formula C11H16N2O2Contains nitrogen; yields toxic NOx fumes upon combustion.
Molecular Weight 208.26 g/mol Used to calculate stoichiometric absorbent needs during spills.
Primary Hazard Aquatic ToxicityStrictly prohibited from drain/sewer disposal.
Disposal Route IncinerationRequires >1000°C incineration with NOx scrubbing.
Storage Conditions Ambient (Cool/Dry)Must be kept away from strong oxidizers to prevent degradation.

Part 3: Operational Workflow (Handling & Storage)

Every interaction with this compound must be treated as a closed-loop system where input (chemical used) equals output (product + captured waste).

Step-by-Step Handling Protocol:

  • Preparation: Don appropriate PPE, including nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Environmental Control: Weigh and transfer the chemical exclusively inside a certified fume hood or a localized exhaust ventilation (LEV) system to prevent aerosolization of the powder.

  • Storage: Store the primary container in a cool, dry, well-ventilated secondary containment bin, strictly segregated from strong acids and oxidizing agents.

  • Validation Check: Before opening the container, ensure the analytical balance reads zero drift and the LEV flow rate monitor confirms an inward velocity of >0.5 m/s. This validates that the containment field is active.

Part 4: Waste Segregation & Disposal Protocol

Dilution is never an acceptable alternative to appropriate disposal [3]. The following protocol ensures 100% containment of the chemical waste.

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation: Collect all contaminated consumables (weighing boats, pipette tips, gloves) and residual powder. Double-bag these items in heavy-duty polyethylene (PE) or polypropylene (PP) bags.

  • Liquid Waste Segregation: Aqueous or solvent mixtures containing the compound must be collected in compatible High-Density Polyethylene (HDPE) carboys. Do not mix with halogenated waste streams.

  • Labeling: Affix a standardized hazardous waste label detailing the exact composition, generator name, and the hazard code ("Toxic to Aquatic Life / Halogen-Free Organic Waste").

  • Transfer: Move the sealed containers to the designated Departmental Hazardous Waste Store for collection by an EPA-licensed waste contractor.

  • Validation Check: The final weight of the sealed waste container must mathematically align with the logged mass of the generated waste (minus calculated solvent evaporation). This ensures 100% mass accountability before handover to the disposal contractor.

WasteDisposal Start Waste Generation (1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea) Solid Solid Waste (Powder, PPE) Start->Solid Liquid Liquid Waste (Aqueous/Solvents) Start->Liquid SegregateS Double-bag in PE/PP Label: Toxic Solid Solid->SegregateS SegregateL HDPE Carboys Label: Halogen-Free Organic Liquid->SegregateL Incineration High-Temp Incineration (>1000°C + NOx Scrubbing) SegregateS->Incineration Landfill Sewer / Landfill (Strictly Prohibited) SegregateS->Landfill SegregateL->Incineration SegregateL->Landfill

Caption: Waste Segregation and Disposal Workflow for Substituted Phenylureas.

Part 5: Emergency Spill Response Pathway

In the event of a spill, rapid containment is critical to prevent the compound from migrating into floor drains or ventilation systems.

Step-by-Step Spill Cleanup Methodology:

  • Assessment & Isolation: Immediately isolate the spill area. Determine if the spill is a dry powder or a liquid solution.

  • Containment (Dry): For powder spills, avoid dry sweeping which generates airborne dust. Use a HEPA-filtered vacuum or wet sweeping techniques.

  • Containment (Wet): For liquid spills, surround and cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or clean sand).

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a wide-mouth HDPE waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water. Crucially, the rinsate must be collected as hazardous waste, not washed down the drain.

  • Validation Check: Test the pH of the final surface rinsate. It must be neutral (pH 6.5-7.5), and a visual inspection using a secondary light source must confirm the absolute absence of crystalline residue.

SpillResponse Spill Accidental Spill Detected Assess Assess State (Solid vs. Solution) Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Liquid/Solution Spill Assess->Wet Vac HEPA Vacuum / Wet Sweeping (Avoid Dust) Dry->Vac Absorb Apply Inert Absorbent (Vermiculite/Sand) Wet->Absorb Collect Transfer to HDPE Waste Container Vac->Collect Absorb->Collect Decon Wash with Detergent Collect Rinsate Collect->Decon Dispose Route to Hazardous Waste Storage Decon->Dispose

Caption: Emergency Spill Response and Decontamination Pathway.

References

  • Title: Safe Disposal of Pesticides Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Disposal of Chemical Waste Source: University of Cambridge Safety Office URL: [Link]

  • Title: Chemical Waste Disposal Source: Monash University Health Safety & Wellbeing URL: [Link]

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